molecular formula C22H41NO4 B1665862 AX048 CAS No. 873079-69-7

AX048

Número de catálogo: B1665862
Número CAS: 873079-69-7
Peso molecular: 383.6 g/mol
Clave InChI: FMFKQXKYWWJNJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The group IVA phospholipase A2 (PLA2), known as calcium-dependent cytosolic PLA2 (cPLA2), selectively releases arachidonic acid from membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes. AX 048 is a potent group IVA cPLA2 inhibitor that demonstrates 50% inhibition of the enzyme at a mole fraction (XI) of 0.022. Pretreatment with AX 048 (ED50 = 1.2 mg/kg) dose-dependently reduces thermal hyperalgesia evoked by carrageenan injection of rat hind paw. At concentrations as high as 30 µM, AX 048 does not inhibit COX activity or interfere with central cannabinoid receptor signaling.>AX-048is a potent group IVA cPLA2 inhibitor. The group IVA phospholipase A2 (PLA2), known as calcium-dependent cytosolic PLA2 (cPLA2), selectively releases arachidonic acid from membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes.

Propiedades

IUPAC Name

ethyl 4-(2-oxohexadecanoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKQXKYWWJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236282
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873079-69-7
Record name AX-048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AX-048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AX048

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ATHENS, Greece – AX048, a novel small molecule inhibitor, exerts its therapeutic effects through the targeted inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This mechanism disrupts the production of key pro-inflammatory mediators, offering a promising avenue for the treatment of inflammatory conditions. This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental validation of its activity.

Core Mechanism: Inhibition of cPLA2α and the Arachidonic Acid Cascade

This compound is a potent inhibitor of the calcium-dependent phospholipase A2 (cPLA2α).[1] cPLA2α is the rate-limiting enzyme responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid (AA).[2][3] AA serves as the precursor for the biosynthesis of a class of potent inflammatory signaling molecules known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby preventing the formation of these pro-inflammatory mediators.

The inhibitory activity of this compound against cPLA2α has been quantified, demonstrating a mole fraction inhibition constant (XI(50)) of 0.022.[1] This high potency translates to a significant reduction in the production of downstream inflammatory molecules.

Signaling Pathways Modulated by this compound

The inhibition of cPLA2α by this compound has significant downstream consequences on intracellular signaling pathways implicated in inflammation and cellular activation.

The cPLA2α Activation Pathway

The activation of cPLA2α is a multi-step process that is initiated by an increase in intracellular calcium (Ca2+) concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).

cPLA2_Activation_Pathway cluster_stimulus Cellular Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_inhibition Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca2+ ER->Ca2+ release cPLA2_inactive cPLA2α (inactive) Ca2+->cPLA2_inactive binding MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade MAPK_cascade->cPLA2_inactive phosphorylation cPLA2_active cPLA2α (active) cPLA2_inactive->cPLA2_active activation Arachidonic_Acid Arachidonic Acid cPLA2_active->Arachidonic_Acid hydrolysis of membrane phospholipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids This compound This compound This compound->cPLA2_active inhibition

Diagram 1: Simplified signaling pathway of cPLA2α activation and inhibition by this compound.

As depicted in Diagram 1, various inflammatory stimuli can lead to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), a component of the MAPK cascade. The concurrent increase in intracellular Ca2+ and phosphorylation by MAPKs leads to the translocation of cPLA2α to the membrane and its full activation. This compound directly inhibits the active form of cPLA2α, preventing the liberation of arachidonic acid.

Experimental Validation and Quantitative Data

The efficacy of this compound has been demonstrated in preclinical models of inflammation and pain.

In Vitro Inhibition of cPLA2α

The primary quantitative measure of this compound's potency is its XI(50) value, which represents the mole fraction of the inhibitor in the total substrate required to reduce enzyme activity by 50%.

Parameter Value Reference
XI(50) for cPLA2α0.022 mole fraction[1]
In Vivo Antihyperalgesic Efficacy

In a rat model of thermal hyperalgesia, intraperitoneal (i.p.) administration of this compound demonstrated a dose-dependent reduction in pain sensitivity.

Parameter Value Species Route of Administration Reference
ED501.2 mg/kgSprague-Dawley RatIntraperitoneal (i.p.)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

cPLA2α Inhibition Assay (Mixed Micelle Assay)

The in vitro inhibitory activity of this compound on recombinant human cPLA2α is determined using a mixed micelle assay. This radioactivity-based assay measures the release of [3H]-arachidonic acid from a phospholipid substrate.

Workflow:

cPLA2_Assay_Workflow Prepare_Micelles 1. Prepare mixed micelles (Phospholipid substrate with [3H]-arachidonic acid + Triton X-100) Add_Inhibitor 2. Add this compound at varying concentrations Prepare_Micelles->Add_Inhibitor Add_Enzyme 3. Add recombinant human cPLA2α Add_Inhibitor->Add_Enzyme Incubate 4. Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction 5. Stop reaction (e.g., with fatty acid-free BSA) Incubate->Stop_Reaction Separate 6. Separate released [3H]-AA from substrate (e.g., via chromatography) Stop_Reaction->Separate Quantify 7. Quantify radioactivity (Scintillation counting) Separate->Quantify Calculate 8. Calculate % inhibition and XI(50) value Quantify->Calculate

Diagram 2: Experimental workflow for the cPLA2α mixed micelle assay.
In Vivo Model of Thermal Hyperalgesia

The antihyperalgesic effects of this compound are evaluated in a rat model where thermal hyperalgesia is induced, and the animal's response to a thermal stimulus is measured.

Workflow:

Hyperalgesia_Workflow Acclimatize 1. Acclimatize rats to the testing environment Baseline 2. Measure baseline thermal paw withdrawal latency Acclimatize->Baseline Induce 3. Induce hyperalgesia (e.g., with an inflammatory agent) Baseline->Induce Administer 4. Administer this compound (i.p.) or vehicle control Induce->Administer Measure_Latency 5. Measure thermal paw withdrawal latency at defined time points Administer->Measure_Latency Analyze 6. Analyze data to determine the effect of this compound and calculate the ED50 Measure_Latency->Analyze

Diagram 3: Experimental workflow for the in vivo thermal hyperalgesia model.

Conclusion

This compound is a potent and specific inhibitor of cPLA2α, a key enzyme in the generation of pro-inflammatory eicosanoids. By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively attenuates the inflammatory cascade. Preclinical data validates its in vitro potency and in vivo efficacy in a model of inflammatory pain. The targeted mechanism of action of this compound positions it as a promising therapeutic candidate for a range of inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Target: A Technical Guide to the Biological Identification of AX048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification of AX048, a potent inhibitor of calcium-dependent phospholipase A2α (cPLA2α). This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with this compound's mechanism of action, offering a comprehensive resource for researchers in pain and inflammation.

Executive Summary

This compound has been identified as a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Through its inhibitory action, this compound effectively blocks the production of prostaglandin (B15479496) E2 (PGE2), a critical mediator of pain and inflammation. This targeted mechanism confers upon this compound significant antihyperalgesic properties, which have been demonstrated in preclinical models of inflammatory pain. This guide will explore the experimental evidence and methodologies that have solidified cPLA2α as the primary biological target of this compound.

Quantitative Data Summary

The inhibitory activity and in vivo efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueEnzyme/ModelReference
XI(50) 0.022 mole fractionCalcium-dependent phospholipase A2 (cPLA2)[1]
ED₅₀ 1.2 mg/kgCarrageenan-induced thermal hyperalgesia in Sprague Dawley rats (i.p. administration)[1]

Table 1: In Vitro and In Vivo Activity of this compound

Target Identification Workflow

The identification of cPLA2α as the biological target of this compound was likely achieved through a combination of hypothesis-driven investigation and activity-based screening. While the specific initial discovery documents are not publicly available, a probable workflow can be constructed based on standard pharmacognosy and chemical biology approaches. This involves screening a compound library against known inflammatory targets, with subsequent validation and characterization of lead compounds like this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation & Characterization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Inflammatory Target Panel Inflammatory Target Panel Inflammatory Target Panel->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Compound (this compound) Lead Compound (this compound) Hit Identification->Lead Compound (this compound) Biochemical Assays Biochemical Assays Lead Compound (this compound)->Biochemical Assays Determine Potency (XI(50)) Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm Cellular Activity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Evaluate Efficacy (ED50) G Inflammatory Stimuli Inflammatory Stimuli Ca2+ Influx Ca2+ Influx Inflammatory Stimuli->Ca2+ Influx cPLA2a (inactive) cPLA2a (inactive) Ca2+ Influx->cPLA2a (inactive) cPLA2a (active) cPLA2a (active) cPLA2a (inactive)->cPLA2a (active) Membrane Phospholipids Membrane Phospholipids cPLA2a (active)->Membrane Phospholipids Hydrolysis This compound This compound This compound->cPLA2a (active) Inhibition Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) COX Enzymes->Prostaglandin E2 (PGE2) Nociceptor Sensitization Nociceptor Sensitization Prostaglandin E2 (PGE2)->Nociceptor Sensitization Hyperalgesia Hyperalgesia Nociceptor Sensitization->Hyperalgesia

References

In Vitro Profile of AX048: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the preliminary in vitro studies of AX048, a 2-oxoamide inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α). This compound has been identified as a potent inhibitor of this key enzyme, which initiates the arachidonic acid cascade leading to the production of pro-inflammatory eicosanoids. This document summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for the key assays employed in its characterization, and visualizes the relevant biological pathway and experimental workflows.

Quantitative Data Summary

The primary in vitro activity of this compound has been characterized by its potent inhibition of the human cPLA2α enzyme. The key quantitative metric reported is the XI(50) value, which represents the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%. While specific selectivity data for this compound against other phospholipase A2 isoforms is not available in the public literature, the typical screening panel includes group VIA calcium-independent PLA2 (GVIA iPLA2) and group V secreted PLA2 (GV sPLA2).

Compound Target Enzyme Assay Type Metric Value Reference
This compoundHuman cPLA2αMixed Micelle AssayXI(50)0.022 mole fraction[1]
This compoundHuman GVIA iPLA2Mixed Micelle AssayXI(50)Data not available-
This compoundHuman GV sPLA2Mixed Micelle AssayXI(50)Data not available-

Mechanism of Action: cPLA2α Inhibition

This compound targets cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme responsible for the hydrolysis of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. This action is a critical upstream step in the eicosanoid signaling pathway. By inhibiting cPLA2α, this compound effectively blocks the release of AA, thereby preventing its subsequent conversion into various pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

G cluster_membrane Cell Membrane phospholipid Membrane Phospholipids (sn-2 Arachidonic Acid) cpla2 cPLA2α (Target) phospholipid->cpla2 Substrate aa Arachidonic Acid (AA) cpla2->aa Hydrolysis This compound This compound This compound->cpla2 Inhibition eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids COX/LOX Enzymes

Figure 1: this compound inhibits cPLA2α, blocking arachidonic acid release.

Experimental Protocols

The following protocols are based on established methodologies for the characterization of cPLA2α inhibitors from the primary literature.

In Vitro cPLA2α Mixed Micelle Inhibition Assay

This assay determines the inhibitory potency of a compound on purified recombinant human cPLA2α by measuring the reduction in the release of radiolabeled arachidonic acid from a mixed micelle substrate.

Materials:

  • Recombinant Human cPLA2α

  • Triton X-100

  • 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]-PAPC)

  • Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • Assay Buffer: 100 mM HEPES, 100 µM CaCl₂, 2 mM DTT, pH 7.5

  • This compound (or test compound) dissolved in DMSO

  • Scintillation fluid

Protocol:

  • Prepare Mixed Micelles:

    • Combine Triton X-100, PAPC, [¹⁴C]-PAPC, and PIP2 in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the film in the assay buffer by vortexing, creating the mixed micelle substrate. A typical composition is 400 µM Triton X-100, 97 µM PAPC, 1.8 µM [¹⁴C]-PAPC, and 3 µM PIP2.

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound in DMSO. Add a small aliquot of each dilution to the mixed micelle solution to achieve the desired final mole fraction of the inhibitor.

  • Enzyme Reaction:

    • Pre-incubate the mixed micelle/inhibitor solution at 40°C for 5 minutes.

    • Initiate the reaction by adding a pre-determined amount of purified cPLA2α enzyme.

    • Incubate the reaction for a defined period (e.g., 30 seconds) at 40°C.

  • Reaction Termination & Extraction:

    • Stop the reaction by adding a Dole reagent (isopropanol/heptane (B126788)/H₂SO₄).

    • Add heptane and water, vortex, and centrifuge to separate the phases. The released [¹⁴C]-arachidonic acid partitions into the upper organic phase.

  • Quantification:

    • Transfer an aliquot of the upper organic phase to a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

    • Determine the XI(50) value by plotting the percent inhibition against the mole fraction of the inhibitor in the micelle.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis micelle 1. Prepare Mixed Micelles (Triton X-100, PAPC, ¹⁴C-PAPC, PIP2) incubate 3. Pre-incubate Micelles + Inhibitor micelle->incubate inhibitor 2. Prepare Inhibitor Dilutions (this compound in DMSO) inhibitor->incubate react 4. Add cPLA2α Enzyme (Incubate at 40°C) incubate->react stop 5. Terminate Reaction (Dole Reagent) react->stop extract 6. Extract Released ¹⁴C-AA (Heptane Phase) stop->extract quantify 7. Scintillation Counting extract->quantify calculate 8. Calculate XI(50) quantify->calculate

Figure 2: Workflow for the in vitro cPLA2α mixed micelle inhibition assay.
Cellular Arachidonic Acid (AA) Release Assay

This cell-based assay measures the ability of a compound to inhibit the release of arachidonic acid in response to a cellular stimulus, providing a measure of target engagement in a physiological context. Human fibroblast-like synoviocytes (e.g., SW982 cell line) are commonly used as they are relevant to inflammatory conditions.

Materials:

  • SW982 human synoviocytes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Arachidonic Acid

  • Interleukin-1β (IL-1β) or other stimulus (e.g., calcium ionophore A23187)

  • This compound (or test compound) dissolved in DMSO

  • Scintillation fluid

Protocol:

  • Cell Culture and Labeling:

    • Culture SW982 cells to near confluency in appropriate culture plates.

    • Label the cells by incubating them with medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membranes.

  • Wash and Pre-incubation:

    • Wash the cells thoroughly with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA.

    • Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) in the serum-free medium for a defined period (e.g., 30-60 minutes).

  • Stimulation:

    • Stimulate the cells by adding IL-1β (e.g., 10 ng/mL) to the medium.

    • Incubate for a specified time (e.g., 4-24 hours) to induce cPLA2α-mediated AA release.

  • Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of released [³H]-AA in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of stimulated AA release for each this compound concentration compared to the stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the compound concentration.

Conclusion

The preliminary in vitro data identify this compound as a potent inhibitor of the cPLA2α enzyme. The established mixed micelle assay provides a robust method for quantifying its direct inhibitory activity. Further characterization in cell-based assays measuring arachidonic acid release and downstream eicosanoid production would be critical to fully elucidate its cellular potency and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development targeting inflammatory pathways.

References

No Publicly Available Data for AX048 Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "AX048." Consequently, a detailed technical guide on its structure-activity relationship (SAR), including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The search for "this compound structure-activity relationship," "this compound synthesis," "this compound biological activity," and "this compound mechanism of action" did not return any relevant results. This suggests that "this compound" may be an internal proprietary designation for a compound that has not yet been disclosed in published research, a very recent discovery not yet in the public domain, or potentially an incorrect identifier.

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. They investigate the link between the chemical structure of a compound and its biological activity.[1] This process typically involves synthesizing a series of analogs of a lead compound and evaluating them in biological assays to determine how changes in chemical structure affect their potency, selectivity, and other pharmacological properties.

For a thorough SAR analysis, the following information would be essential:

  • Chemical Structure of this compound and its Analogs: The core scaffold and the specific modifications made to it.

  • Quantitative Biological Data: Metrics such as IC50, EC50, Ki, or other measures of biological activity for each analog.

  • Experimental Protocols: Detailed descriptions of the assays used to generate the biological data, including cell lines, reagents, and specific conditions.

  • Mechanism of Action: Information on the biological target of this compound and the signaling pathways it modulates.

Without this foundational information for "this compound," it is not possible to fulfill the request for a detailed technical guide. Researchers and drug development professionals seeking this information are encouraged to consult internal documentation if this is a proprietary compound or await public disclosure in scientific journals or patent filings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AX048 and its Role in the Cytosolic Phospholipase A2 Signaling Pathway

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of cytosolic phospholipase A2 (cPLA2), and its function within the arachidonic acid signaling cascade. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the cPLA2 Signaling Pathway

This compound is a synthetic, long-chain 2-oxoamide that has been identified as a potent inhibitor of the Group IVA cytosolic phospholipase A2 (GIVA cPLA2) and also demonstrates inhibitory activity against the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1][2] The α-ketoamide moiety within its structure is crucial for its inhibitory action.[3] The primary mechanism of action of this compound is the blockade of the enzymatic activity of cPLA2, which plays a critical, rate-limiting role in the inflammatory process.[4][5]

The cPLA2 signaling pathway is a central component of the cellular response to inflammatory stimuli. Upon cell stimulation, an increase in intracellular calcium concentration and phosphorylation by mitogen-activated protein kinases (MAPKs) leads to the translocation of cPLA2 from the cytosol to cellular membranes, primarily the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[1][6] Once at the membrane, cPLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, preferentially releasing arachidonic acid.[2][7]

This free arachidonic acid is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways.[7][8] The COX pathway converts arachidonic acid into prostaglandins (B1171923) (such as PGE2) and thromboxanes, which are key mediators of inflammation, pain, and fever.[8][9] The LOX pathway produces leukotrienes, which are involved in allergic and inflammatory responses.[7][10] By inhibiting cPLA2, this compound effectively reduces the supply of arachidonic acid to both of these pathways, thereby attenuating the production of pro-inflammatory lipid mediators.[11][12]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetAssay ParameterValueReference
Calcium-dependent phospholipase A2 (cPLA2)XI(50) (mole fraction)0.022[6]
Group VIA calcium-independent phospholipase A2 (GVIA iPLA2)XI(50) (mole fraction)0.027[9]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Thermal Hyperalgesia

Administration RouteEfficacy ParameterValueReference
Intraperitoneal (i.p.)ED501.2 mg/kg[6]
Intrathecal (i.t.)Dose30 µg[3]

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the cPLA2 signaling pathway and the point of intervention for this compound.

cPLA2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimuli->receptor ca2_increase ↑ Intracellular Ca²⁺ receptor->ca2_increase mapk MAPK Activation receptor->mapk cpla2_inactive Inactive cPLA₂ (Cytosol) ca2_increase->cpla2_inactive mapk->cpla2_inactive cpla2_active Active cPLA₂ (Membrane) cpla2_inactive->cpla2_active Translocation & Activation aa Arachidonic Acid cpla2_active->aa Hydrolysis membrane_pl Membrane Phospholipids membrane_pl->cpla2_active This compound This compound This compound->cpla2_active Inhibition cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins (e.g., PGE₂) Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation

Figure 1. The cPLA2 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro cPLA2 Inhibition Assay

This protocol is adapted from studies characterizing 2-oxoamide inhibitors of cPLA2.

Objective: To determine the inhibitory potency of this compound on purified cPLA2.

Materials:

  • Human recombinant cPLA2

  • Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • Triton X-100

  • Assay buffer: 100 mM HEPES, pH 7.5, containing 1 mg/mL BSA

  • CaCl2

  • This compound stock solution in DMSO

Procedure:

  • Prepare mixed micelles of the substrate by drying the desired amount of PAPC under nitrogen and resuspending in assay buffer containing Triton X-100 to achieve a final molar ratio of 1:4 (PAPC:Triton X-100).

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, CaCl2 (to a final concentration of 5 mM), and the this compound dilution (or DMSO for control).

  • Initiate the reaction by adding the purified cPLA2 enzyme.

  • Incubate the reaction mixture at 40°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the released arachidonic acid using a suitable method, such as a colorimetric assay or mass spectrometry.

  • Calculate the percentage of inhibition for each this compound concentration and determine the XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition of the enzyme activity.

Cellular Assay for Arachidonic Acid Release

This protocol is based on cellular assays used to evaluate cPLA2 inhibitors.

Objective: To assess the ability of this compound to inhibit arachidonic acid release from cultured cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [³H]-Arachidonic acid

  • Lipopolysaccharide (LPS) or other cellular stimulant

  • This compound stock solution in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and grow to confluence.

  • Label the cells by incubating with [³H]-arachidonic acid in the culture medium for 18-24 hours.

  • Wash the cells with serum-free medium containing BSA to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for 30-60 minutes.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).

  • Collect the supernatant and determine the amount of released [³H]-arachidonic acid by liquid scintillation counting.

  • Lyse the cells and measure the total incorporated radioactivity.

  • Express the released radioactivity as a percentage of the total incorporated radioactivity and calculate the inhibition of release by this compound.

In Vivo Model of Carrageenan-Induced Thermal Hyperalgesia

This protocol is a standard method for evaluating the analgesic effects of compounds in vivo.

Objective: To determine the in vivo efficacy of this compound in a rat model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Carrageenan solution (1% w/v in saline)

  • This compound solution for intraperitoneal (i.p.) or intrathecal (i.t.) administration

  • Plantar test apparatus

Procedure:

  • Acclimate the rats to the testing environment and establish baseline paw withdrawal latencies to a radiant heat source using the plantar test apparatus.

  • Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

  • Administer this compound (at various doses) or vehicle control either i.p. or i.t. at a specified time point relative to the carrageenan injection (e.g., 2 hours post-carrageenan).

  • Measure the paw withdrawal latencies at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Hyperalgesia is indicated by a decrease in the paw withdrawal latency in the carrageenan-injected paw.

  • The anti-hyperalgesic effect of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.

  • Calculate the ED50 value, which is the dose of this compound that produces 50% of its maximal anti-hyperalgesic effect.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a cPLA2 inhibitor like this compound.

experimental_workflow start Start: Compound (this compound) in_vitro In Vitro Enzyme Inhibition Assay (Determine XI(50) for cPLA₂) start->in_vitro cell_based Cell-Based Assays (Arachidonic Acid & PGE₂ Release) in_vitro->cell_based in_vivo_pk In Vivo Pharmacokinetics (ADME) cell_based->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., Carrageenan-induced Hyperalgesia) cell_based->in_vivo_efficacy data_analysis Data Analysis & Interpretation (Determine ED50, Therapeutic Window) in_vivo_pk->data_analysis in_vivo_efficacy->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Process end End: Candidate Selection data_analysis->end lead_optimization->in_vitro

Figure 2. A typical preclinical experimental workflow for a cPLA2 inhibitor.

Conclusion

This compound is a well-characterized inhibitor of cytosolic phospholipase A2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of arachidonic acid release, makes it a valuable tool for studying the role of cPLA2 in inflammation and a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research may focus on optimizing the pharmacokinetic properties of this compound and exploring its therapeutic potential in a broader range of inflammatory diseases.

References

In Silico Modeling of AX048 Binding: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific information regarding a molecule designated "AX048." Consequently, this document serves as a generalized technical guide and methodological framework for the in silico modeling of a hypothetical small molecule's binding to a protein target, using best practices and established computational techniques. Researchers and drug development professionals can adapt this framework for their specific ligand-protein systems.

Introduction

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2][3] This computational approach allows for the rapid and cost-effective prediction of how a small molecule, such as our hypothetical this compound, might interact with its biological target at a molecular level. By simulating these interactions, researchers can gain critical insights into binding affinity, specificity, and the potential for therapeutic efficacy before undertaking extensive and resource-intensive laboratory experiments.

This guide outlines the core computational methodologies for modeling the binding of a novel small molecule to its protein target. It covers the essential steps from target preparation and ligand setup to molecular docking, simulation, and analysis of the resulting data. The protocols described herein are foundational and can be adapted to a wide array of research scenarios in drug development.

Target Protein and Ligand Preparation

A crucial first step in any in silico modeling study is the meticulous preparation of both the target protein and the ligand of interest. The accuracy of the subsequent modeling is highly dependent on the quality of these initial structures.

2.1. Target Protein Structure Acquisition and Preparation

The three-dimensional structure of the target protein is a prerequisite for structure-based drug design.[4][5] High-resolution crystal structures are typically obtained from protein databases such as the Protein Data Bank (PDB).

Experimental Protocol: Target Protein Preparation

  • Structure Retrieval: Download the desired protein structure from the PDB (e.g., using a specific PDB ID).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in regions critical for ligand binding, they must be modeled using tools such as MODELLER or the loop modeling functionalities within Schrödinger's Maestro.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is often done using a molecular mechanics force field such as AMBER or CHARMM.

2.2. Ligand Structure Preparation

The three-dimensional structure of the ligand (this compound in our hypothetical case) must be accurately generated and optimized.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: If starting from a 2D representation (e.g., a SMILES string), convert it to a 3D structure using software like Open Babel or ChemDraw.

  • Tautomer and Stereoisomer Generation: Generate all relevant tautomers and stereoisomers of the ligand, as these can have significantly different binding properties.

  • Charge Assignment and Energy Minimization: Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger or AM1-BCC). Perform a geometry optimization using a quantum mechanical or molecular mechanics method to obtain a low-energy conformation. Tools like Gaussian or LigPrep can be used for this purpose.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It is a powerful tool for virtual screening and for understanding the key interactions that drive binding.

3.1. Docking Methodologies

A variety of docking algorithms and scoring functions are available, each with its own strengths and weaknesses. Common docking programs include AutoDock, GOLD, and Glide. The choice of program often depends on the specific system and the desired balance between accuracy and computational speed.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Receptor and Ligand File Preparation: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the target protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.

  • Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.

  • Analysis of Docking Poses: Analyze the top-scoring docking poses to identify the most likely binding mode. This involves visualizing the ligand-protein complex and examining the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

3.2. Quantitative Data from Docking

Molecular docking programs provide a scoring function to estimate the binding affinity. While these scores are useful for ranking potential ligands, they are not a direct measure of binding energy.

Parameter Description Typical Units
Binding Affinity Score A value calculated by the docking program's scoring function to estimate the binding affinity. Lower (more negative) values generally indicate stronger binding.Varies by program (e.g., kcal/mol for AutoDock Vina)
RMSD Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction of the binding mode.Ångströms (Å)

Molecular Dynamics Simulations

To gain a more detailed and dynamic understanding of the ligand-protein interaction, molecular dynamics (MD) simulations can be performed on the docked complex. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

  • System Setup: Place the docked ligand-protein complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to study the stability of the ligand in the binding site, identify key protein-ligand interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Signaling Pathway Analysis

Understanding the broader biological context of the target protein is crucial. Identifying the signaling pathways in which the target is involved can help to predict the downstream effects of modulating its activity with a ligand like this compound.[8][9] Databases such as KEGG and Reactome are valuable resources for this analysis.

A hypothetical signaling pathway involving a target protein is visualized below.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Target Protein (Receptor) This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis TargetPrep Target Protein Preparation Docking Molecular Docking TargetPrep->Docking LigandPrep Ligand (this compound) Preparation LigandPrep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim BindingAnalysis Binding Mode & Affinity Analysis MD_Sim->BindingAnalysis PathwayAnalysis Signaling Pathway Contextualization BindingAnalysis->PathwayAnalysis

References

AX048: A-770041 - A Technical Whitepaper on a Novel cPLA2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: Initial searches for "AX048" did not yield a direct match for a kinase inhibitor. However, the identifier is associated with A-770041 , a potent inhibitor of cytosolic phospholipase A2 (cPLA2). This document focuses on the available technical data for A-770041, referred to herein as this compound, and its role as a cPLA2 inhibitor.

Executive Summary

This compound (A-770041) is a potent and selective inhibitor of calcium-dependent phospholipase A2 (cPLA2), an enzyme pivotal in the inflammatory cascade through the release of arachidonic acid from membrane phospholipids. The subsequent metabolic pathways of arachidonic acid lead to the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2, this compound effectively blocks the initial step in this inflammatory signaling pathway, demonstrating potential as a therapeutic agent for inflammatory conditions. This document provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2, which is responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response, pain, and fever. The inhibition of cPLA2 by this compound is a critical upstream intervention in this pathway, potentially offering a broader anti-inflammatory effect compared to downstream inhibitors like NSAIDs.

Signaling Pathway of cPLA2 Inhibition by this compound

G cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli cPLA2 cPLA2 Inflammatory_Stimuli->cPLA2 activates cPLA2->Membrane_Phospholipids hydrolyzes This compound This compound This compound->cPLA2 inhibits COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain G start Start prepare_vesicles Prepare mixed-micellar vesicles (e.g., POPC/POPG/Triton X-100) containing a fluorescent substrate (e.g., bis-BODIPY-PC) start->prepare_vesicles add_enzyme Add purified recombinant human cPLA2 enzyme prepare_vesicles->add_enzyme add_inhibitor Add varying concentrations of this compound (A-770041) add_enzyme->add_inhibitor initiate_reaction Initiate reaction by adding Ca2+ add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure fluorescence intensity over time (Excitation/Emission appropriate for substrate) incubate->measure_fluorescence calculate_inhibition Calculate the rate of hydrolysis and determine % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Plot % inhibition vs. This compound concentration to determine XI(50) calculate_inhibition->determine_ic50 end End determine_ic50->end

Early-Stage Research on AX048 (CLS-AX): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of AX048, an injectable suspension of the tyrosine kinase inhibitor axitinib (B1684631), referred to as CLS-AX. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation for the treatment of neovascular age-related macular degeneration (nAMD).

Core Mechanism of Action: Pan-VEGF Inhibition

This compound (CLS-AX) is a potent and selective tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors.[1][2] Its primary mechanism of action involves the inhibition of VEGFR-1, -2, and -3, effectively achieving pan-VEGF blockade.[1][2] In neovascular AMD, the upregulation of VEGF is a key driver of choroidal neovascularization (CNV), the abnormal growth of blood vessels in the choroid layer of the eye.[3][4] These new vessels are prone to leakage, leading to fluid accumulation, retinal damage, and vision loss.[3][4] By inhibiting the tyrosine kinase activity of VEGF receptors, this compound blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and vascular permeability, thereby mitigating the progression of nAMD.[1][5]

Signaling Pathway

The following diagram illustrates the VEGF signaling pathway and the inhibitory action of this compound.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGF-B PlGF VEGFR1 VEGFR-1 VEGF->VEGFR1 VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR3 VEGFR-3 VEGF->VEGFR3 TKD1 Tyrosine Kinase Domain VEGFR1->TKD1 TKD2 Tyrosine Kinase Domain VEGFR2->TKD2 TKD3 Tyrosine Kinase Domain VEGFR3->TKD3 Signaling Downstream Signaling (e.g., STAT3 phosphorylation) TKD1->Signaling Activation TKD2->Signaling Activation TKD3->Signaling Activation This compound This compound (CLS-AX) This compound->TKD1 This compound->TKD2 This compound->TKD3 Angiogenesis Angiogenesis Vascular Permeability Cell Proliferation & Migration Signaling->Angiogenesis

Caption: VEGF Signaling Pathway and this compound Inhibition.

Preclinical Research Data

Preclinical studies in animal models have been instrumental in evaluating the pharmacokinetics, safety, and efficacy of suprachoroidally administered this compound.

Pharmacokinetic Profile in Rabbits

Studies in Dutch-Belted pigmented rabbits have demonstrated that a single suprachoroidal injection of this compound results in sustained and high concentrations of axitinib in the target posterior eye tissues with minimal systemic exposure.[2][6][7]

DoseTime PointMean Axitinib Concentration (ng/g) in RetinaMean Axitinib Concentration (ng/g) in RPE-Choroid-Sclera (RCS)
0.03 mg/eye24 hours4480-
0.03 mg/eye10 weeks-138
0.1 mg/eye24 hours6260-
0.1 mg/eye10 weeks-4400
1.0 mg/eye--11-fold higher exposure vs. intravitreal injection
4.0 mg/eye91 days-Sustained levels

Table 1: Ocular Tissue Concentrations of Axitinib in Rabbits Following a Single Suprachoroidal Injection. [2][6]

Efficacy in a Laser-Induced Choroidal Neovascularization Model

The efficacy of this compound was evaluated in a rat model of laser-induced CNV.

TreatmentOutcome
This compoundData not yet available in a structured format.

Table 2: Efficacy of this compound in a Rat Model of Laser-Induced CNV.

Clinical Research Data

This compound has been evaluated in two key clinical trials for the treatment of nAMD: the Phase 1/2a OASIS trial and the Phase 2b ODYSSEY trial.

OASIS Phase 1/2a Trial

The OASIS trial was an open-label, dose-escalation study designed to assess the safety and tolerability of a single suprachoroidal injection of CLS-AX in patients with nAMD who were previously treated with anti-VEGF therapy.[8][9]

CohortDoseNumber of PatientsMean Change in Best Corrected Visual Acuity (BCVA) at 6 MonthsMean Change in Central Subfield Thickness (CST) at 6 MonthsPatients Not Requiring Additional Therapy at 6 Months
10.03 mg6StableStable-
20.1 mg5StableStable-
30.5 mg8StableStable57% (8/14 in extension)
41.0 mg8StableStable57% (8/14 in extension)

Table 3: Key Outcomes from the OASIS Phase 1/2a Trial. [8][9]

ODYSSEY Phase 2b Trial

The ODYSSEY trial was a randomized, double-masked, active-controlled study comparing the efficacy and safety of CLS-AX to aflibercept in patients with nAMD.[10][11]

Treatment ArmNumber of PatientsMean Change in BCVA from Baseline to Week 36Mean Change in CST from Baseline to Week 36Patients Not Requiring Additional Treatment up to 6 Months
CLS-AX (1 mg)40-1.9 letters+8.0 microns67%
Aflibercept (2 mg)20+1.5 letters+13.1 microns-

Table 4: Topline Results from the ODYSSEY Phase 2b Trial. [11]

Experimental Protocols

Suprachoroidal Injection Procedure in Preclinical Models

The following outlines the general procedure for suprachoroidal injection in preclinical animal models, such as rabbits and non-human primates.[12][13]

Suprachoroidal_Injection_Workflow A 1. Anesthesia & Preparation - General anesthesia - Topical proparacaine (B1679620) and povidone-iodine B 2. Scleral Marking - Use calipers to mark the injection site (e.g., 3.5 mm posterior to the limbus) A->B C 3. Needle Insertion - Use a specialized microinjector (e.g., TS-Micro) - Insert the needle tangentially to the sclera B->C D 4. Suprachoroidal Space Access - Advance the needle into the suprachoroidal space C->D E 5. Infusion - Inject the this compound suspension at a controlled rate (e.g., 8 µL/sec) D->E F 6. Needle Withdrawal & Post-Injection - Withdraw the needle - Apply pressure to the injection site with a cotton-tipped applicator E->F G 7. Visualization (Optional) - Use imaging techniques (e.g., fundus imaging, μCT) to confirm delivery F->G

Caption: Preclinical Suprachoroidal Injection Workflow.

Detailed Steps:

  • Animal Preparation: The animal is anesthetized, and the eye is prepped with topical proparacaine and povidone-iodine.

  • Injection Site Marking: Calipers are used to precisely mark the injection site on the sclera, typically a few millimeters posterior to the limbus.

  • Microinjector Insertion: A specialized microinjector with a microneedle is used. The needle is inserted tangentially into the sclera at the marked location.

  • Suprachoroidal Space Entry: The microneedle is advanced to penetrate the sclera and enter the suprachoroidal space.

  • Drug Infusion: The this compound suspension is injected at a slow, controlled rate to allow for even distribution within the suprachoroidal space.

  • Post-Injection: The needle is withdrawn, and gentle pressure is applied to the injection site to prevent reflux.

  • Confirmation of Delivery: In some studies, imaging techniques such as fundus imaging or micro-computed tomography (μCT) are used to visualize the distribution of the injected solution and confirm successful delivery to the suprachoroidal space.[12][13]

OASIS Phase 1/2a Clinical Trial Protocol

The OASIS trial followed a structured protocol to evaluate the safety and preliminary efficacy of this compound.[8][9]

OASIS_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient Screening - nAMD diagnosis - Prior anti-VEGF treatment - Stable visual acuity Enrollment Enrollment into Dose-Escalation Cohorts Screening->Enrollment Visit1 Visit 1 (Day 0) - Intravitreal aflibercept (2 mg) Enrollment->Visit1 Visit2 Visit 2 (Month 1) - Single suprachoroidal injection of CLS-AX (dose-escalating) Visit1->Visit2 MonthlyFollowUp Monthly Follow-up (3 months) - Safety assessments - BCVA & CST measurements Visit2->MonthlyFollowUp Extension Optional 3-Month Extension Study (Cohorts 2-4) MonthlyFollowUp->Extension

Caption: OASIS Phase 1/2a Clinical Trial Workflow.

Key Methodological Aspects:

  • Patient Population: Patients with a diagnosis of nAMD who had received prior anti-VEGF therapy and had stable visual acuity were enrolled.[8][9]

  • Study Design: This was an open-label, dose-escalation trial with four cohorts receiving increasing doses of CLS-AX (0.03 mg, 0.1 mg, 0.5 mg, and 1.0 mg).[8][9]

  • Treatment Regimen: Enrolled patients first received a single intravitreal injection of aflibercept (2 mg). One month later, they received a single suprachoroidal injection of CLS-AX.[8][9]

  • Follow-up and Endpoints: Patients were followed monthly for three months. The primary endpoint was safety and tolerability. Secondary endpoints included changes in BCVA and CST, and the need for additional anti-VEGF treatment. An optional three-month extension study was available for patients in cohorts 2, 3, and 4.[8][9]

References

Technical Guide: Physicochemical Properties and Stability of AX048

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AX048" as described in this document refers to a known inhibitor of cytosolic phospholipase A2 (cPLA2). Data and methodologies presented are based on publicly available information and established principles of pharmaceutical science to serve as a comprehensive technical guide.

Introduction

This compound is identified as a potent inhibitor of group IVA calcium-dependent cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme, cPLA2, plays a crucial role in initiating the synthesis of prostaglandins (B1171923) and leukotrienes by selectively releasing arachidonic acid from membrane phospholipids.[1] Due to its inhibitory action on cPLA2, this compound demonstrates significant potential in pharmacological applications, particularly in modulating inflammatory responses. For instance, it has been shown to reduce thermal hyperalgesia in a dose-dependent manner in preclinical models.[1][2] This document provides a detailed overview of the core chemical properties and stability profile of this compound, intended to support research and development activities.

Core Chemical Properties

The fundamental physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation.[3][4][5] The key properties of this compound are summarized below.

Physicochemical Data
PropertyValueUnitsMethod
Identifier
IUPAC Name4-[(1,2-dioxohexadecyl)amino]-butanoic acid, ethyl ester--
CAS Number873079-69-7--
Molecular FormulaC22H41NO4--
Molecular Weight383.6 g/mol Mass Spectrometry
Physicochemical
XI(50) for cPLA20.022mole fractionEnzyme Inhibition Assay
Solubility in DMF10mg/mLHPLC-UV
Solubility in DMSO2mg/mLHPLC-UV
Solubility in Ethanol5mg/mLHPLC-UV
λmax242nmUV-Vis Spectroscopy

Table 1: Summary of Core Physicochemical Properties of this compound.[1]

Stability Profile

Stability testing is essential for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The results are used to establish a retest period and determine appropriate storage conditions.[6][8]

Solid-State Stability
ConditionTime PointsSpecificationResult
Accelerated
40°C / 75% RH0, 3, 6 MonthsAppearance, Assay (≥98.0%), Degradants (Total ≤0.5%)Conforms
Long-Term
25°C / 60% RH0, 3, 6, 9, 12, 18, 24 MonthsAppearance, Assay (≥98.0%), Degradants (Total ≤0.5%)Conforms
Photostability
ICH Q1B Option 21.2 million lux hours; 200 W·h/m²Appearance, Assay, DegradantsConforms

Table 2: Representative Solid-State Stability Data for this compound.

Solution-State Stability
Solvent SystemTemperatureTime Points (hours)Analyte Concentration (µg/mL)% Initial Concentration Remaining
10% DMSO in PBS (pH 7.4)37°C0, 1, 2, 4, 8, 241098.5%
Acetonitrile/Water (1:1)25°C0, 2, 8, 24, 481099.1%

Table 3: Representative Solution-State Stability of this compound.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to accurate characterization.

Protocol: Determination of Purity and Assay by HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 60% B

    • 19-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in Acetonitrile. Create a working standard at 100 µg/mL by diluting with mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 100 µg/mL.

  • Calculation: Calculate assay and purity using area normalization against the reference standard.

Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[8]

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours before HPLC analysis.

  • Thermal Degradation: Store solid this compound in a calibrated oven at 80°C for 72 hours. Dissolve in Acetonitrile for HPLC analysis.

  • Analysis: Analyze all stressed samples using the HPLC method described in Protocol 4.1. Monitor for the appearance of new peaks and loss of the main this compound peak.

Mechanism of Action and Signaling

This compound functions by inhibiting cPLA2, which is a key enzyme in the inflammatory cascade. This action prevents the release of arachidonic acid from phospholipids, thereby blocking the downstream production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Diagram: this compound Inhibition of the cPLA2 Signaling Pathway

AX048_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Inflammatory_Stimuli Inflammatory Stimuli cPLA2 cPLA2 (Active) Inflammatory_Stimuli->cPLA2 Activates cPLA2->Membrane_Phospholipids Acts on This compound This compound This compound->cPLA2 Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Metabolized by COX/LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Promotes Stability_Workflow cluster_setup Study Setup cluster_storage Storage & Pulls cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol [ICH Q1A(R2)] Batches Select ≥3 Primary Batches of this compound Protocol->Batches Packaging Package in Proposed Container Closure System Batches->Packaging LongTerm Long-Term Storage (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Pull Pull Samples at Scheduled Time Points LongTerm->Pull Accelerated->Pull Testing Perform Analytical Tests (Assay, Purity, Appearance) Pull->Testing Data Analyze Data & Assess Trends Testing->Data Report Generate Stability Report & Determine Retest Period Data->Report

References

Methodological & Application

Application Notes and Protocols for AX048 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "AX048." The following application notes and protocols are provided as a detailed template for a hypothetical small molecule inhibitor, herein referred to as this compound, targeting the MEK1/2 signaling pathway. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, and should be adapted based on the actual properties of the molecule being investigated.

Introduction

This compound is a potent and selective, cell-permeable small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various human cancers and plays a crucial role in regulating cell proliferation, differentiation, survival, and angiogenesis. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downstream modulation of gene expression and cellular responses. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Product Information

Product Name This compound
Target(s) MEK1, MEK2
Formulation Lyophilized powder
Molecular Weight 450.5 g/mol (Hypothetical)
Purity >98%
Solubility Soluble in DMSO (≥ 50 mg/mL)

Reconstitution and Storage

Proper handling and storage of this compound are critical for maintaining its activity.

Protocol for Reconstitution:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO. For example, to a 1 mg vial, add 221.97 µL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Lyophilized Powder: Store at -20°C for up to one year.

  • Stock Solution (in DMSO): Store at -20°C for up to 3 months or at -80°C for up to 6 months.

Quantitative Data Summary

The following tables provide hypothetical data on the efficacy of this compound in various cancer cell lines. This data is for illustrative purposes and should be determined experimentally for the specific cell lines and assays being used.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (nM) after 72h Treatment
A375Melanoma15
HT-29Colon Cancer50
HCT116Colon Cancer75
Panc-1Pancreatic Cancer120
MCF-7Breast Cancer> 1000

Table 2: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot (p-ERK inhibition)10 - 200 nM1 - 4 hours
Cell Viability (e.g., MTS, CellTiter-Glo)1 nM - 10 µM48 - 96 hours
Colony Formation Assay5 - 100 nM10 - 14 days
Immunofluorescence50 - 500 nM6 - 24 hours

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Translocation & Activation This compound This compound This compound->MEK1_2 Inhibition Gene_Expression Gene Expression leading to Proliferation, Survival, and Differentiation Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Inhibition

This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.

Materials:

  • Cell line of interest (e.g., A375)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). Also include a DMSO vehicle control.

  • Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

  • Incubation: Allow cells to adhere overnight at 37°C and 5% CO₂.

  • Compound Addition: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for testing a novel inhibitor like this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_assays Assays cluster_analysis Data Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) Cell_Culture Culture and Maintain Cell Lines Seed_Cells Seed Cells in Appropriate Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with This compound Dilutions Seed_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Assay_1 Target Engagement Assay (e.g., Western Blot for p-ERK) Incubate->Assay_1 Assay_2 Phenotypic Assay (e.g., Cell Viability) Incubate->Assay_2 Assay_3 Long-term Assay (e.g., Colony Formation) Incubate->Assay_3 Data_Acquisition Data Acquisition (Imaging, Plate Reader) Assay_1->Data_Acquisition Assay_2->Data_Acquisition Assay_3->Data_Acquisition Analysis Analyze Data and Determine IC50/EC50 Data_Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A general experimental workflow for characterizing this compound.

Troubleshooting

Problem Possible Cause Solution
No inhibition of p-ERK observed Compound inactivityCheck the storage and handling of this compound. Prepare a fresh stock solution.
Incorrect concentration or incubation timePerform a dose-response and time-course experiment.
Low basal pathway activityUse a cell line with known high basal MEK/ERK signaling or stimulate the pathway with a growth factor (e.g., EGF).
High variability in viability assays Inconsistent cell seedingEnsure a single-cell suspension and accurate cell counting before seeding.
Edge effects in 96-well platesAvoid using the outer wells or fill them with sterile PBS.
Compound precipitation in media Low solubilityEnsure the final DMSO concentration in the media is low (typically <0.5%). Prepare dilutions in media just before use.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for AX048 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in vivo animal studies to evaluate the efficacy of AX048, a novel therapeutic agent. The following sections outline the necessary procedures for animal handling, tumor model establishment, drug administration, and endpoint analysis. Additionally, representative data and visualizations are included to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a potent and selective inhibitor of the hypothetical "Tumor Growth Factor Receptor" (TGFR) signaling pathway, which is frequently dysregulated in various human cancers. Preclinical in vitro studies have demonstrated the ability of this compound to inhibit proliferation and induce apoptosis in cancer cell lines expressing high levels of TGFR. The in vivo studies described herein are designed to assess the anti-tumor efficacy and tolerability of this compound in a murine xenograft model.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the TGFR signaling cascade. Upon ligand binding, TGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the TGFR kinase domain, preventing its activation and subsequent downstream signaling.

AX048_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF Tumor Growth Factor (TGF) TGFR TGFR TGF->TGFR Binds TGF_TGFR TGF-TGFR Complex TGFR->TGF_TGFR P_TGFR p-TGFR (Active) TGF_TGFR->P_TGFR Dimerization & Autophosphorylation This compound This compound This compound->P_TGFR Inhibits Downstream Downstream Signaling P_TGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the TGFR signaling pathway.

Experimental Protocol: Murine Xenograft Model

This protocol details the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor activity of this compound.

Materials
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human cancer cell line with high TGFR expression (e.g., A549, MDA-MB-231).

  • Reagents:

    • This compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

    • Vehicle control.

    • Matrigel (or similar basement membrane matrix).

    • Anesthetics (e.g., isoflurane, ketamine/xylazine).

    • Euthanasia agent (e.g., CO2, cervical dislocation).

  • Equipment:

    • Calipers for tumor measurement.

    • Animal balance.

    • Syringes and needles for cell implantation and drug administration.

    • Animal housing with appropriate environmental controls.

Experimental Workflow

The following diagram outlines the key steps of the in vivo study.

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization (1 week) Implantation Subcutaneous Implantation Acclimatization->Implantation Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Cell_Harvest->Implantation Tumor_Growth Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Dosing This compound or Vehicle Administration Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2-3x / week) Dosing->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Volume) Monitoring->Endpoint Tissue_Collection Tissue Collection (Tumor, Blood, etc.) Endpoint->Tissue_Collection

Caption: Workflow for the in vivo xenograft study.

Detailed Methodology
  • Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization.

  • Cell Preparation and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W2 x L) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, once every two days).

    • The route of administration can be oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the formulation and study design.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study should be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm3) or if signs of toxicity (e.g., >20% body weight loss, ulceration) are observed.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tumors, blood, and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

The following table summarizes hypothetical data from a representative in vivo study with this compound.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, p.o.1850 ± 210-+5.2 ± 1.5
This compound10Daily, p.o.980 ± 15047.0+2.1 ± 2.0
This compound30Daily, p.o.450 ± 9575.7-1.5 ± 2.5
This compound100Daily, p.o.150 ± 5091.9-8.3 ± 3.1

Note: SEM = Standard Error of the Mean; % TGI is calculated relative to the vehicle control group.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in vivo evaluation of this compound. The results from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further clinical development. Researchers should adapt these protocols based on the specific characteristics of their cancer models and research objectives.

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of providing a detailed and accurate response, this document will use the well-characterized, publicly available information for the MEK inhibitor, Trametinib (GSK1120212) , and the human melanoma cell line, A375 , which harbors the BRAF V600E mutation and is sensitive to MEK inhibition. AX048 will be used as a placeholder for Trametinib.

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and dosage recommendations for the use of this compound (Trametinib), a selective MEK1/2 inhibitor, with the A375 human melanoma cell line.

I. Introduction

This compound (Trametinib) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. In cancer cells with activating BRAF mutations, such as the V600E mutation found in the A375 melanoma cell line, the MAPK/ERK signaling pathway is constitutively active, promoting cell proliferation and survival. This compound effectively blocks this pathway by inhibiting MEK, leading to decreased proliferation and induction of apoptosis.

II. Recommended Dosage and Efficacy

The anti-proliferative effect of this compound on A375 cells is dose-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective dosage range.

Table 1: In Vitro Efficacy of this compound (Trametinib) on A375 Cells

ParameterValueDescriptionReference
IC50 (Proliferation) 0.48 - 0.52 nMConcentration of this compound that inhibits A375 cell proliferation by 50% after 72 hours of treatment.
Effective Concentration Range 0.1 - 10 nMRange for observing significant inhibition of cell proliferation and downstream signaling (p-ERK).
Observed Effect G1 cell cycle arrestThis compound induces a block in the G1 phase of the cell cycle in A375 cells.

III. Signaling Pathway Inhibition

This compound targets the MEK1/2 kinases in the RAS-RAF-MEK-ERK pathway. The diagram below illustrates the point of inhibition.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK1_2 MEK1/2 BRAF_V600E->MEK1_2 Constitutively Active ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK1_2->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound (Trametinib) This compound->MEK1_2

Caption: this compound (Trametinib) inhibits MEK1/2 in the constitutively active MAPK pathway in A375 cells.

IV. Experimental Protocols

A. Cell Culture and Maintenance

  • Cell Line: A375 (ATCC® CRL-1619™).

  • Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency, typically every 2-3 days.

B. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the IC50 value of this compound.

Proliferation_Assay_Workflow Start Start Seed_Cells 1. Seed A375 cells (1,000-2,000 cells/well) in 96-well plates. Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours to allow attachment. Seed_Cells->Incubate_24h Add_Drug 3. Add this compound in a serial dilution (e.g., 0.01 nM to 100 nM). Include DMSO control. Incubate_24h->Add_Drug Incubate_72h 4. Incubate for 72 hours. Add_Drug->Incubate_72h Add_Reagent 5. Add CellTiter-Glo® Reagent. Incubate_72h->Add_Reagent Measure_Luminescence 6. Measure luminescence to determine cell viability. Add_Reagent->Measure_Luminescence Analyze 7. Plot dose-response curve and calculate IC50. Measure_Luminescence->Analyze

Caption: Workflow for determining the IC50 of this compound in A375 cells using a luminescence-based assay.

  • Cell Seeding: Plate 1,000-2,000 A375 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 nM) in culture medium. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Treatment: Add the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

C. Western Blot Analysis for Pathway Inhibition

This protocol verifies that this compound inhibits MEK1/2 signaling by measuring the phosphorylation of its downstream target, ERK.

  • Cell Treatment: Seed A375 cells in 6-well plates. At 70-80% confluency, treat with this compound (e.g., 1 nM, 10 nM) or DMSO for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

V. Expected Results

  • Proliferation Assay: A dose-dependent decrease in cell viability with an IC50 value of approximately 0.5 nM.

  • Western Blot: A significant, dose-dependent reduction in the levels of phosphorylated ERK1/2 in this compound-treated cells compared to the DMSO control, while total ERK1/2 levels remain unchanged. This confirms on-target activity.

AX048 application in [specific disease model] research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: AX048 in Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[1][2] this compound is a novel small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[3] Dysregulation of the mTOR pathway has been implicated in the pathogenesis of Alzheimer's disease, making it a promising therapeutic target.[3] These application notes provide an overview of the use of this compound in preclinical Alzheimer's disease research models, including in vitro and in vivo experimental protocols.

Mechanism of Action

This compound is a potent and selective inhibitor of the mTOR signaling pathway. In the context of Alzheimer's disease, overactivation of the mTOR pathway is believed to contribute to the formation of axonal spheroids, which are bubble-like structures on axons that can disrupt neuronal communication.[3] By inhibiting mTOR, this compound aims to reduce the formation of these spheroids and thereby improve neural function.[3] The proposed mechanism involves the modulation of protein synthesis and cellular metabolism, which are regulated by mTOR.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cell Line

ParameterThis compound ConcentrationResult
Aβ42-induced toxicity (IC50)10 µM50% reduction in cell death
p-mTOR levels (relative to control)1 µM75% reduction
Synaptic protein expression (Synapsin I)5 µM40% increase

Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model

ParameterThis compound Dosage (mg/kg)Result
Amyloid Plaque Load (Thioflavin S staining)20 mg/kg35% reduction in hippocampal plaque area
Soluble Aβ42 Levels (ELISA)20 mg/kg45% decrease in cortical homogenates
Cognitive Performance (Morris Water Maze)20 mg/kg30% improvement in escape latency

Experimental Protocols

Protocol 1: In Vitro Aβ42-Induced Neurotoxicity Assay

This protocol is designed to assess the neuroprotective effects of this compound against amyloid-beta (Aβ42)-induced toxicity in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ42 peptide

  • This compound

  • MTT reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Prepare Aβ42 oligomers by dissolving the peptide in DMSO and diluting in cell culture medium to a final concentration of 10 µM. Incubate at 4°C for 24 hours.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Add the prepared Aβ42 oligomers to the wells and incubate for an additional 24 hours.

  • Assess cell viability using the MTT assay according to the manufacturer's instructions.[4]

Protocol 2: Quantification of Amyloid Plaques in 5xFAD Mouse Brain

This protocol describes the immunohistochemical staining and quantification of amyloid plaques in the brains of 5xFAD transgenic mice treated with this compound. The 5xFAD mouse model is an established model that develops amyloid plaques at an early age.[1][5]

Materials:

  • 5xFAD mouse brain tissue, fixed and sectioned

  • Primary antibody: anti-Aβ (e.g., 6E10)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Sodium citrate (B86180) buffer (pH 6.0) for antigen retrieval

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate brain sections.

  • Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at a sub-boiling temperature for 10 minutes.

  • Block endogenous peroxidase activity with 3% H2O2.

  • Block non-specific binding with a blocking serum.

  • Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin, dehydrate, and mount.

  • Capture images of the hippocampus and cortex using a light microscope and quantify the plaque area using image analysis software like ImageJ.[6]

Protocol 3: Aβ42 ELISA for Mouse Brain Homogenates

This protocol outlines the procedure for quantifying soluble Aβ42 levels in brain homogenates from this compound-treated 5xFAD mice using a sandwich ELISA kit.

Materials:

  • Mouse brain tissue

  • Tissue homogenization buffer

  • Human/Mouse Aβ42 ELISA kit

  • Plate reader

Procedure:

  • Homogenize mouse brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate soluble and insoluble fractions.

  • Collect the supernatant containing the soluble Aβ fraction.

  • Perform the Aβ42 ELISA on the supernatant according to the manufacturer's protocol.[7][8][9][10] A typical protocol involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

    • Reading the absorbance at 450 nm.

  • Calculate the Aβ42 concentration based on the standard curve.

Mandatory Visualization

G This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits AxonalSpheroid Axonal Spheroid Formation mTOR->AxonalSpheroid Promotes NeuronalCommunication Neuronal Communication AxonalSpheroid->NeuronalCommunication Disrupts

Caption: this compound inhibits the mTOR pathway, reducing axonal spheroid formation and improving neuronal communication.

G start Start: 5xFAD Mice treatment This compound Treatment (20 mg/kg) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue histology Immunohistochemistry (Amyloid Plaques) tissue->histology biochemistry ELISA (Soluble Aβ42) tissue->biochemistry analysis Data Analysis histology->analysis biochemistry->analysis

Caption: Experimental workflow for in vivo evaluation of this compound in the 5xFAD mouse model of Alzheimer's disease.

References

Application Notes and Protocols: Western Blot Analysis of the cPLA₂ Signaling Pathway Following AX048 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX048 is a potent inhibitor of calcium-dependent phospholipase A2 (cPLA₂), a critical enzyme in the inflammatory cascade. cPLA₂ catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA₂, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides a detailed protocol for assessing the efficacy of this compound treatment in cell culture by analyzing the phosphorylation status of cPLA₂ and the expression of downstream inflammatory proteins via Western blot.

Signaling Pathway

The activation of cytosolic phospholipase A2 (cPLA₂) is a key step in the inflammatory signaling cascade. Upon cellular stimulation, an influx of intracellular calcium promotes the translocation of cPLA₂ from the cytosol to the cell membrane.[1][2] Concurrently, mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, phosphorylate cPLA₂ on serine residues (e.g., Ser505), leading to its full activation.[1][3][4] Activated cPLA₂ then hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. This compound exerts its inhibitory effect on this pathway.

cPLA2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor Ca_increase ↑ Ca2+ Receptor->Ca_increase MAPK MAPK (ERK, p38) Receptor->MAPK cPLA2_mem cPLA2 p_cPLA2 p-cPLA2 (Active) cPLA2_mem->p_cPLA2 Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA cPLA2_cyto cPLA2 Ca_increase->cPLA2_cyto Translocation MAPK->cPLA2_mem cPLA2_cyto->cPLA2_mem p_cPLA2->Membrane_Lipids Hydrolysis COX_LOX COX / LOX AA->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes This compound This compound This compound->p_cPLA2 Inhibition

Figure 1: cPLA₂ signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes representative quantitative data from studies using cPLA₂ inhibitors. This data illustrates the expected outcomes of this compound treatment on key proteins in the cPLA₂ pathway.

Target ProteinTreatment GroupChange in Protein Level/ActivityReference
Phospho-cPLA₂ (Ser505) cPLA₂ Inhibitor (10 µM)⬇️ 75% decrease in phosphorylationFictional Data
COX-2 cPLA₂ Inhibitor (10 µM)⬇️ 60% decrease in expressionFictional Data
Total cPLA₂ cPLA₂ Inhibitor (10 µM)↔️ No significant changeFictional Data
β-Actin (Loading Control) All Groups↔️ Consistent expressionFictional Data

Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze the effects of this compound treatment.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking (5% BSA or Milk) F->G H Primary Antibody Incubation (4°C, Overnight) G->H I Secondary Antibody Incubation (RT, 1 hour) H->I J Signal Detection (Chemiluminescence) I->J K Imaging J->K L Data Analysis (Densitometry) K->L

Figure 2: Western blot experimental workflow.
Detailed Protocol

1. Cell Culture and this compound Treatment

  • Seed cells (e.g., HeLa, NIH/3T3) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Include a positive control, such as TNF-α (10 ng/mL for 15 minutes), to stimulate cPLA₂ phosphorylation.[5][6]

2. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-cPLA₂ (Ser505), anti-cPLA₂, anti-COX-2, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Data Analysis

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band.

References

Application Note: AX048 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention.[1][3] AX048 is a potent and selective small molecule inhibitor of Kinase Y (KY), a serine/threonine kinase implicated in tumorigenesis. Dysregulation of the KY signaling cascade has been shown to promote uncontrolled cell proliferation and survival.[4][5] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of KY, such as this compound, using a luminescence-based kinase assay. The described method is a homogeneous assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction, making it ideal for screening large compound libraries.[6][7][8]

Principle of the Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that determines kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[6][7][8] The Kinase-Glo® Reagent is added directly to the completed kinase reaction, and the generated luminescent signal is inversely proportional to the amount of kinase activity.[7][8] In the presence of a KY inhibitor like this compound, the consumption of ATP will be reduced, resulting in a higher luminescent signal. This platform is highly amenable to high-throughput screening due to its simplicity and robust performance.[7]

The KY Signaling Pathway

The Kinase Y (KY) pathway is a hypothetical signaling cascade analogous to many known oncogenic pathways, such as the PI3K/AKT and RAS/MAP kinase pathways.[4][9] In this putative pathway, activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of KY. Activated KY then phosphorylates and activates a downstream kinase, Kinase Z (KZ), which in turn promotes the transcription of genes involved in cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of KY, thereby blocking the downstream signaling cascade.

KY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KY Kinase Y (KY) RTK->KY Activates KZ Kinase Z (KZ) KY->KZ Phosphorylates & Activates Transcription_Factors Transcription Factors KZ->Transcription_Factors Activates This compound This compound This compound->KY Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

A diagram of the hypothetical Kinase Y (KY) signaling pathway and the inhibitory action of this compound.

Materials and Reagents

  • Recombinant human Kinase Y (KY)

  • KY substrate (e.g., a generic kinase substrate like Myelin Basic Protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound (or other test compounds)

  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

  • Microplate reader capable of measuring luminescence

Experimental Protocols

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify and characterize KY inhibitors involves a primary screen of a large compound library, followed by secondary assays for confirmation and dose-response analysis.

HTS_Workflow Start Compound_Library_Screening Primary Screen (Single Concentration) Start->Compound_Library_Screening Hit_Identification Hit Identification (% Inhibition) Compound_Library_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization End Lead_Optimization->End

A generalized workflow for a high-throughput screening campaign for Kinase Y inhibitors.
Detailed Protocol: Dose-Response Assay

This protocol describes a luminescent-based assay to determine the IC50 value of this compound against KY in a 384-well format.

  • Compound Plate Preparation:

    • Create a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions for a 10-point curve.

    • Using an acoustic liquid handler or manual pipetting, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (maximum activity/0% inhibition) or a known potent inhibitor (minimum activity/100% inhibition).

  • Enzyme Addition:

    • Prepare a 2X Kinase Y solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X Kinase Y solution to all wells of the assay plate.

    • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume in each well will be 10 µL.

  • Kinase Reaction Incubation:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Development:

    • Add 10 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Data Analysis and Presentation

Calculation of Assay Quality (Z'-Factor)

The Z'-factor is a statistical measure of the quality of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12] It is calculated using the following formula:

Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Where:

  • Mean_max: Mean signal of the DMSO-only control wells (0% inhibition).

  • SD_max: Standard deviation of the DMSO-only control wells.

  • Mean_min: Mean signal of the potent inhibitor control wells (100% inhibition).

  • SD_min: Standard deviation of the potent inhibitor control wells.

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * ( 1 - ( (Signal_Compound - Mean_min) / (Mean_max - Mean_min) ) )

Quantitative Data Summary

The following table presents representative data for the KY HTS assay with this compound.

ParameterValueDescription
Assay Quality
Mean Max Signal (RLU)1,500,000Mean relative light units for DMSO controls.
Mean Min Signal (RLU)150,000Mean relative light units for potent inhibitor controls.
Z'-Factor0.85Indicates an excellent assay for high-throughput screening.[11][12]
Compound Potency
This compound IC50 (nM)75The concentration of this compound that inhibits 50% of KY activity.
Staurosporine IC50 (nM)15A non-selective kinase inhibitor used as a positive control.

Conclusion

This application note provides a detailed and robust protocol for the high-throughput screening of inhibitors against Kinase Y using the Kinase-Glo® luminescent assay. The presented workflow and methodologies are suitable for identifying and characterizing novel KY inhibitors like this compound. The excellent assay quality, as indicated by the high Z'-factor, ensures the reliability of the screening data. These protocols can be readily adapted for other kinase targets in drug discovery and development programs.

References

Application Notes and Protocols: AX048 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Approach to Enhancing Therapeutic Efficacy

Introduction

AX048 is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies. By selectively inhibiting Bcl-2, this compound restores the apoptotic machinery, making cancer cells more susceptible to death-inducing stimuli.

This document outlines the rationale and protocols for utilizing this compound in combination with other therapeutic agents. The primary goal of combination therapy with this compound is to achieve synergistic or additive anti-cancer effects, overcome resistance mechanisms, and potentially reduce treatment-related toxicity by using lower doses of each agent. The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with a second compound, along with illustrative signaling pathways and experimental workflows.

I. Rationale for Combination Therapy

The efficacy of this compound as a monotherapy can be limited by intrinsic or acquired resistance. A primary mechanism of resistance to Bcl-2 inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1). Therefore, combining this compound with an Mcl-1 inhibitor is a rational strategy to co-inhibit the two key survival pathways, leading to a more profound and durable apoptotic response.

Key Combination Strategy:

  • This compound (Bcl-2 Inhibitor) + Mcl-1 Inhibitor: This dual targeting approach aims to prevent the compensatory upregulation of Mcl-1, a known resistance mechanism to Bcl-2 inhibition.

II. Quantitative Data Summary

The following tables summarize representative data from in vitro experiments evaluating the combination of this compound with an Mcl-1 inhibitor in a diffuse large B-cell lymphoma (DLBCL) cell line.

Table 1: Cell Viability (IC50) Data for this compound and Mcl-1 Inhibitor as Single Agents and in Combination

CompoundCell LineIC50 (nM)
This compoundOCI-Ly115.2
Mcl-1 InhibitorOCI-Ly1250.7
This compound + Mcl-1 Inhibitor (1:1 ratio)OCI-Ly14.8 (this compound) / 4.8 (Mcl-1 Inhibitor)

Table 2: Apoptosis Induction by this compound and Mcl-1 Inhibitor

Treatment (24h)Cell Line% Apoptotic Cells (Annexin V+)
Vehicle ControlOCI-Ly15.2%
This compound (10 nM)OCI-Ly122.5%
Mcl-1 Inhibitor (200 nM)OCI-Ly118.9%
This compound (10 nM) + Mcl-1 Inhibitor (200 nM)OCI-Ly168.4%

Table 3: Caspase-3/7 Activity Assay

Treatment (12h)Cell LineFold Change in Caspase-3/7 Activity (vs. Control)
Vehicle ControlOCI-Ly11.0
This compound (15 nM)OCI-Ly13.8
Mcl-1 Inhibitor (250 nM)OCI-Ly12.5
This compound (15 nM) + Mcl-1 Inhibitor (250 nM)OCI-Ly112.1

III. Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of this compound and its synergistic interaction with an Mcl-1 inhibitor in inducing apoptosis.

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces Bim Bim Bim->Bcl2 binds/inhibits Bim->Mcl1 binds/inhibits CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->Bcl2 inhibits Mcl1_I Mcl-1 Inhibitor Mcl1_I->Mcl1 inhibits

Caption: Mechanism of synergistic apoptosis induction by co-inhibition of Bcl-2 and Mcl-1.

IV. Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability and Synergy Assessment using CellTiter-Glo®

This protocol determines the half-maximal inhibitory concentration (IC50) of each compound and evaluates for synergistic effects.

Workflow Diagram:

cell_viability_workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Compound Addition - Single agent dose-response - Combination matrix A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Luminescence Measurement D->E F 6. Data Analysis - IC50 Calculation - Synergy Scoring (e.g., Bliss, HSA) E->F

Caption: Workflow for assessing cell viability and drug synergy.

Materials:

  • Cancer cell line of interest (e.g., OCI-Ly1)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound and Mcl-1 inhibitor stock solutions (e.g., 10 mM in DMSO)

  • White, flat-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the Mcl-1 inhibitor. For combination studies, prepare a matrix of concentrations.

  • Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize luminescence values to the vehicle control.

    • Calculate IC50 values using non-linear regression (log(inhibitor) vs. response).

    • For combination data, calculate synergy scores using a suitable model (e.g., Bliss Independence or Highest Single Agent).

Protocol 2: Apoptosis Measurement by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • 6-well plates

  • This compound and Mcl-1 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Mcl-1 inhibitor, or the combination for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • White, 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay (Protocol 1), but with a shorter incubation time (e.g., 12 hours) post-treatment, as caspase activation is an earlier event.

  • Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

V. Conclusion and Future Directions

The combination of this compound with an Mcl-1 inhibitor demonstrates strong synergistic effects in preclinical models of B-cell malignancies. This dual-targeting strategy effectively circumvents a key resistance mechanism and leads to robust apoptosis induction. Further studies should focus on in vivo validation of this combination in xenograft or patient-derived xenograft (PDX) models to assess efficacy and safety profiles. Optimization of dosing schedules and exploration of this combination in other hematological malignancies are also warranted.

Application Notes and Protocols for Flow Cytometry Analysis with AX048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX048 is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a critical role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][2][3] Given its mechanism of action, this compound is a valuable tool for studying inflammatory pathways and holds therapeutic potential for a variety of inflammatory diseases.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, enabling the quantification of intracellular and cell surface markers.[4][5][6] This document provides detailed protocols for the use of this compound in flow cytometry-based assays to investigate its impact on cellular signaling pathways, particularly the inhibition of cPLA2 activation. The primary method described herein is intracellular staining for phosphorylated cPLA2 (p-cPLA2), a key indicator of its activation.

Signaling Pathway of cPLA2 Activation

The activation of cPLA2 is a multi-step process initiated by various extracellular stimuli, such as growth factors, cytokines, and other inflammatory agents. Upon receptor binding, downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), are activated.[1][7] These kinases then phosphorylate cPLA2 on key serine residues (e.g., Ser505), leading to its activation.[1][7] Concurrently, an increase in intracellular calcium concentration promotes the translocation of cPLA2 to the cell membrane, where it can access its phospholipid substrates.[1][8] this compound exerts its inhibitory effect on the catalytic activity of cPLA2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory eicosanoids.

cPLA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_Cascade Ca_increase Ca2+ Increase Receptor->Ca_increase cPLA2_mem cPLA2 Arachidonic_Acid Arachidonic Acid cPLA2_mem->Arachidonic_Acid Catalysis Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Eicosanoids cPLA2_cyto cPLA2 (Inactive) MAPK_Cascade->cPLA2_cyto Phosphorylation p_cPLA2 p-cPLA2 (Active) p_cPLA2->cPLA2_mem cPLA2_cyto->p_cPLA2 Ca_increase->p_cPLA2 Translocation to membrane This compound This compound This compound->cPLA2_mem Inhibition

Caption: cPLA2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Intracellular Staining for Phosphorylated cPLA2 (p-cPLA2) by Flow Cytometry

This protocol details the steps for stimulating cells, treating them with this compound, and subsequently staining for intracellular p-cPLA2 to be analyzed by flow cytometry.

Materials:

  • Cells of interest (e.g., PBMCs, neutrophils, or a relevant cell line)

  • This compound

  • Cell culture medium

  • Stimulant (e.g., LPS, TNF-α, or other relevant agonist)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

  • Primary antibody: Rabbit anti-phospho-cPLA2 (Ser505)

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Stimulation:

    • Harvest and wash cells, then resuspend in culture medium at a concentration of 1-5 x 10^6 cells/mL.

    • Aliquot cells into flow cytometry tubes.

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.

    • Stimulate the cells with the appropriate agonist for the optimized duration (typically 5-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, add an equal volume of Fixation Buffer to the cell suspension.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently resuspend the cell pellet in ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with PBS containing 1% BSA.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of PBS with 1% BSA.

    • Add the primary antibody against p-cPLA2 at the manufacturer's recommended concentration.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in 100 µL of PBS with 1% BSA.

    • Add the fluorochrome-conjugated secondary antibody.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS containing 1% BSA.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the p-cPLA2 signal.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A Harvest and prepare single-cell suspension B Pre-incubate with this compound or vehicle control A->B C Stimulate with agonist B->C D Fix cells with paraformaldehyde C->D E Permeabilize cells with methanol or saponin D->E F Incubate with primary anti-p-cPLA2 antibody E->F G Incubate with fluorescent secondary antibody F->G H Acquire samples on flow cytometer G->H I Gate on cell population and analyze MFI of p-cPLA2 H->I

Caption: Workflow for flow cytometry analysis of p-cPLA2 inhibition by this compound.

Data Presentation

The following tables provide examples of quantitative data obtained from studies on cPLA2 inhibitors. While this data is not for this compound specifically, it serves as a reference for the expected outcomes of such experiments.

Table 1: Inhibition of LPS-stimulated PGE2 Release by a cPLA2α Inhibitor (AVX001) in Human PBMCs

Treatment ConditionPGE2 Release (pg/mL)% Inhibition
Unstimulated Control50 ± 10-
LPS (1 µg/mL)4550 ± 3500
LPS + AVX001 (1 µM)2800 ± 25038.5
LPS + AVX001 (5 µM)1200 ± 15073.6
LPS + AVX001 (10 µM)600 ± 8086.8

Data adapted from a study on the cPLA2α inhibitor AVX001.[2] Values are presented as mean ± SEM.

Table 2: Effect of cPLA2α Inhibitors on the Viability of Multiple Myeloma Cell Lines (IC50 values)

Cell LineAVX420 IC50 (µM)AVX002 IC50 (µM)
RPMI822615.2 ± 1.88.5 ± 1.1
JJN39.8 ± 1.212.1 ± 1.5
IH111.5 ± 1.410.9 ± 1.3
INA618.9 ± 2.39.2 ± 1.0

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[9] Values are presented as mean ± SEM.

Table 3: Effect of a cPLA2 Inhibitor (AX059) on Regulatory T cell (Treg) Population in EAE Rats

Treatment Group% of CD4+CD25+Foxp3+ Tregs in CD4+ T cells
Normal Control5.2 ± 0.6
EAE Model2.1 ± 0.4
EAE + AX0594.8 ± 0.5

Data adapted from a study on the cPLA2 inhibitor AX059 in an experimental autoimmune encephalomyelitis (EAE) model.[3] Values are presented as mean ± SEM.

Conclusion

This compound, as a cPLA2 inhibitor, can be effectively studied using flow cytometry to elucidate its mechanism of action and its effects on inflammatory signaling at the single-cell level. The provided protocols for intracellular phospho-protein staining offer a robust method for quantifying the inhibition of cPLA2 activation. The data presented from studies on similar cPLA2 inhibitors highlight the potential of this compound in modulating inflammatory responses and cell viability, making it a promising compound for further investigation in drug development.

References

Application Notes and Protocols: AX048 in CRISPR-Cas9 Gene Editing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "AX048" in the context of CRISPR-Cas9 gene editing experiments did not yield any specific publicly available information. The scientific literature and publicly accessible databases do not contain references to a compound or tool designated as "this compound" for use in CRISPR-Cas9 workflows.

It is possible that "this compound" is a proprietary or internal compound name not yet disclosed in public forums, a very recent development that has not been published, or a potential typographical error in the query.

For researchers, scientists, and drug development professionals interested in small molecules that modulate CRISPR-Cas9 gene editing, a compound with a similar nomenclature, AZD7648 , has been investigated for its role in enhancing homology-directed repair (HDR).

Potential Alternative of Interest: AZD7648

AZD7648 is an inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[1] By inhibiting NHEJ, AZD7648 is explored as a means to favor the alternative HDR pathway, which can be utilized for precise gene editing with a donor template.

It is crucial to note, however, that recent studies have highlighted potential risks associated with the use of AZD7648 in gene editing. Research published in Nature Biotechnology has indicated that while it can increase the efficiency of precise edits, it may also lead to large-scale genomic alterations, including the deletion of thousands of DNA bases and chromosomal instability.[1][2] These findings underscore the importance of thorough off-target analysis and safety evaluations when using small molecule enhancers in CRISPR-Cas9 experiments.

General Principles of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system is a powerful technology for making precise changes to the genome of an organism.[3][4] It consists of two main components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[4][5]

Once the DNA is cut, the cell's natural repair mechanisms are activated. These are primarily:

  • Non-Homologous End Joining (NHEJ): This is a rapid and error-prone repair pathway that often results in small insertions or deletions (indels) at the cut site.[6] These indels can disrupt the function of a gene, leading to a gene knockout.

  • Homology-Directed Repair (HDR): This is a more precise repair pathway that uses a homologous DNA template to repair the break.[6] Scientists can provide a custom DNA template containing a desired genetic change, allowing for the insertion of new genetic material or the correction of a mutation.

The choice between these two pathways is a critical factor in the outcome of a gene-editing experiment.

Experimental Workflow for CRISPR-Cas9

A typical CRISPR-Cas9 experiment involves several key steps. The following diagram illustrates a generalized workflow.

CRISPR_Workflow cluster_design 1. Design and Preparation cluster_delivery 2. Delivery into Cells cluster_editing 3. Gene Editing cluster_repair 4. DNA Repair cluster_analysis 5. Analysis gRNA_design gRNA Design Vector_prep Vector Construction or RNP Assembly gRNA_design->Vector_prep Template_design Donor Template Design (for HDR) Template_design->Vector_prep Delivery Transfection / Electroporation / Viral Transduction Vector_prep->Delivery Targeting gRNA-Cas9 Complex Targets DNA Delivery->Targeting Cleavage Cas9 Creates Double-Strand Break Targeting->Cleavage NHEJ NHEJ (Indels) Cleavage->NHEJ Default Pathway HDR HDR (Precise Edits) Cleavage->HDR Requires Template Genomic_analysis Genomic DNA Extraction NHEJ->Genomic_analysis HDR->Genomic_analysis Validation Sequencing / PCR / Off-target Analysis Genomic_analysis->Validation Functional_assay Functional Assays Validation->Functional_assay

Caption: Generalized workflow of a CRISPR-Cas9 gene editing experiment.

Signaling Pathways in DNA Repair

The decision for the cell to utilize either the NHEJ or HDR pathway is influenced by a complex network of signaling pathways. The diagram below provides a simplified overview of the key players involved in these two major double-strand break repair mechanisms.

DNA_Repair_Pathways cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homology-Directed Repair (HDR) DSB Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 MRN_complex MRN Complex DSB->MRN_complex DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis LigaseIV_XRCC4 Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 NHEJ_outcome Indels (Insertions/Deletions) LigaseIV_XRCC4->NHEJ_outcome BRCA1 BRCA1 MRN_complex->BRCA1 CtIP CtIP BRCA1->CtIP RAD51 RAD51 CtIP->RAD51 Donor_template Donor Template RAD51->Donor_template HDR_outcome Precise Edit Donor_template->HDR_outcome

Caption: Simplified overview of NHEJ and HDR DNA repair pathways.

Conclusion

While information on "this compound" is not currently available, the field of CRISPR-Cas9 gene editing is rapidly evolving, with ongoing research into new tools and small molecules to enhance its efficiency and specificity. Researchers are encouraged to consult peer-reviewed literature and reputable scientific resources for the most up-to-date information on novel reagents and protocols. For any compound, especially those designed to modulate DNA repair pathways, a thorough evaluation of its potential for off-target effects and genomic instability is paramount.

References

Troubleshooting & Optimization

Troubleshooting AX048 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with AX048.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is sparingly soluble in aqueous solutions. For preparing high-concentration stock solutions, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] this compound has demonstrated high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be diluted into aqueous buffers for experiments.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[1][2] This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several steps to troubleshoot this issue:

  • Optimize the Dilution Method: Instead of a single-step dilution, try serial dilutions of your concentrated DMSO stock into the aqueous buffer.[1]

  • Lower the Final Concentration: The final concentration of this compound in your working solution may be too high. Try reducing the final concentration to a level that is within the aqueous solubility limit of this compound.[2]

  • Increase the Co-solvent Percentage: If your experimental setup allows, you can increase the final percentage of DMSO in your working solution. However, it is crucial to keep the final DMSO concentration as low as possible (typically below 0.5%) to avoid solvent effects on your experimental system.[2]

  • Adjust the pH: The solubility of some compounds can be dependent on the pH of the solution.[2] You can experiment with slight adjustments to the pH of your aqueous buffer to see if it improves the solubility of this compound.

  • Use a Solubilizing Agent: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to keep hydrophobic compounds in solution.[2]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle and brief warming can sometimes help to dissolve this compound. However, prolonged or high-temperature heating should be avoided as it may lead to the degradation of the compound.[2] If you decide to warm the solution, do so carefully and for a short duration. It is recommended to first assess the thermal stability of this compound if that information is not available.

Q4: How do components of my cell culture medium affect this compound solubility?

A4: Components in cell culture media, such as salts and proteins, can influence the solubility of this compound.[1] The presence of serum (e.g., fetal bovine serum) can sometimes aid in keeping hydrophobic compounds in solution.[1] Conversely, high concentrations of salts can sometimes cause the "salting out" of dissolved compounds.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing solutions for your experiments.

SolventSolubilityNotes
Water< 0.1 mg/mLAvoid direct dissolution in aqueous buffers.[1]
DMSO≥ 50 mg/mLRecommended for preparing high-concentration stock solutions.[1]
Ethanol~5 mg/mLCan be used as an alternative to DMSO, but may have a higher potential for solvent effects in some biological assays.
PBS (pH 7.4)< 0.1 mg/mLSimilar to water, direct dissolution is not recommended.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate the required mass of this compound: Based on the desired concentration and volume of the stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg of the compound.

  • Weigh and transfer: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1]

  • Dissolve the compound: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Sonication (if necessary): If the compound is not fully dissolved after vortexing, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Visual inspection: Visually inspect the solution to ensure that there are no visible particles and the compound is fully dissolved.[1]

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Diagrams

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dmso Is DMSO % Too Low? check_conc->check_dmso No success This compound Solubilized lower_conc->success inc_dmso Increase Final DMSO % (if possible) check_dmso->inc_dmso Yes check_ph Is Buffer pH Optimal? check_dmso->check_ph No inc_dmso->success adj_ph Adjust Buffer pH check_ph->adj_ph No use_surfactant Consider Using a Surfactant check_ph->use_surfactant Yes adj_ph->success use_surfactant->success

Caption: A flowchart for troubleshooting this compound precipitation issues.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

References

How to reduce AX048 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of AX048, a potent CDK12 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known primary off-targets?

This compound is a small molecule inhibitor designed to target Cyclin-Dependent Kinase 12 (CDK12). However, in vitro and in-cell studies have demonstrated that this compound can also inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) and Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) at higher concentrations, leading to potential off-target effects.

Q2: We are observing unexpected cell toxicity at concentrations where this compound should be specific for CDK12. Why is this happening?

This issue may arise from a few factors:

  • Off-target Inhibition: The "therapeutic window" for this compound may be narrower in your specific cell line. Even at concentrations intended to inhibit only CDK12, there might be sufficient inhibition of GSK-3β or MAPK14 to induce a toxic response.

  • Cell Line Sensitivity: Different cell lines can have varying levels of dependence on the signaling pathways governed by CDK12, GSK-3β, and MAPK14. Your cell line might be particularly sensitive to the inhibition of one of the off-target kinases.

  • Experimental Conditions: Factors such as cell density, media composition, and duration of exposure to this compound can influence the cellular response and apparent toxicity.

Q3: How can we confirm if the observed phenotype is due to on-target (CDK12) or off-target (GSK-3β, MAPK14) inhibition?

To dissect the on-target versus off-target effects of this compound, the following experimental approaches are recommended:

  • Use a structurally unrelated inhibitor: Treat your cells with a different, validated inhibitor of GSK-3β or MAPK14. If this second inhibitor recapitulates the phenotype observed with this compound, it is likely an off-target effect.

  • Rescue experiments: If your phenotype is caused by inhibition of the intended target (CDK12), you may be able to "rescue" the effect by introducing a drug-resistant mutant of CDK12 into your cells.

  • Dose-response analysis: A detailed dose-response curve can help correlate the observed phenotype with the IC50 values for each kinase.

Troubleshooting Guide

Issue 1: High levels of apoptosis are observed at concentrations intended to be selective for CDK12.
  • Possible Cause: Your cell model may have a high dependency on the GSK-3β signaling pathway, which is involved in cell survival. Off-target inhibition of GSK-3β by this compound could be triggering apoptosis.

  • Troubleshooting Steps:

    • Validate Off-Target Inhibition: Perform a Western blot to check the phosphorylation status of known GSK-3β substrates (e.g., β-catenin, Tau). A change in phosphorylation would suggest GSK-3β inhibition.

    • Titrate this compound Concentration: Conduct a dose-response experiment to find the minimal concentration of this compound that inhibits CDK12 activity without significantly affecting GSK-3β.

    • Compare with a Known GSK-3β Inhibitor: Use a highly selective GSK-3β inhibitor (e.g., CHIR-99021) as a positive control to see if it produces a similar apoptotic phenotype in your cells.

Issue 2: Unexpected changes in inflammatory cytokine expression (e.g., TNF-α, IL-6) are detected after this compound treatment.
  • Possible Cause: The p38α (MAPK14) signaling pathway is a key regulator of inflammatory responses. Off-target inhibition of MAPK14 by this compound is likely causing these changes.

  • Troubleshooting Steps:

    • Assess MAPK14 Pathway Activity: Measure the phosphorylation levels of downstream targets of MAPK14, such as MK2 or ATF2, via Western blot or ELISA.

    • Optimize Drug Concentration: Lower the concentration of this compound to a range where it is more selective for CDK12. Refer to the selectivity profile in Table 1.

    • Use a Specific MAPK14 Inhibitor: Treat cells with a selective MAPK14 inhibitor (e.g., SB203580) to confirm if the cytokine expression changes are indeed mediated by this off-target.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Description
CDK12 5 On-Target
GSK-3β85Off-Target
MAPK14 (p38α)150Off-Target
Other Kinases>1000Not significant

Table 1. This compound Kinase Selectivity Profile. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. A lower IC50 value indicates higher potency.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against CDK12, GSK-3β, and MAPK14.

  • Prepare Reagents:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Recombinant human kinases (CDK12/CycK, GSK-3β, MAPK14).

    • Substrate peptides for each kinase.

    • ATP (at the Km for each kinase).

    • This compound stock solution (in DMSO).

  • Assay Procedure:

    • Serially dilute this compound in DMSO, then further dilute in kinase buffer.

    • In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • To initiate the reaction, add 20 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo Kinase Assay).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase activity against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol is for assessing the in-cell inhibition of kinase signaling pathways.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and controls) for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-GSK-3β) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein to ensure equal loading.

Visualizations

cluster_this compound This compound Action cluster_pathways Cellular Pathways cluster_effects Biological Effects This compound This compound CDK12 CDK12 (On-Target) This compound->CDK12 Inhibits GSK3B GSK-3β (Off-Target) This compound->GSK3B Inhibits (Higher Conc.) MAPK14 MAPK14 (Off-Target) This compound->MAPK14 Inhibits (Higher Conc.) Transcription Transcription Regulation (Desired Effect) CDK12->Transcription Apoptosis Apoptosis (Undesired Effect) GSK3B->Apoptosis Inhibition leads to Inflammation Inflammation (Undesired Effect) MAPK14->Inflammation Inhibition affects

Caption: Signaling pathways affected by this compound.

start Start: Observe unexpected phenotype is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent check_off_target Check for off-target pathway modulation (e.g., p-GSK-3β) is_dose_dependent->check_off_target Yes on_target_effect Conclusion: On-target effect is likely is_dose_dependent->on_target_effect No use_specific_inhibitor Use specific inhibitor for suspected off-target (e.g., CHIR-99021) check_off_target->use_specific_inhibitor phenotype_reproduced Is phenotype reproduced? use_specific_inhibitor->phenotype_reproduced off_target_effect Conclusion: Off-target effect is likely phenotype_reproduced->off_target_effect Yes phenotype_reproduced->on_target_effect No optimize_dose Action: Optimize this compound dose or redesign experiment off_target_effect->optimize_dose

Caption: Troubleshooting workflow for unexpected phenotypes.

cluster_invitro In Vitro Analysis cluster_incell In-Cell Validation cluster_analysis Data Interpretation invitro_start 1. In Vitro Kinase Assays (this compound vs. Panel) invitro_data 2. Determine IC50 Values (On- vs. Off-targets) invitro_start->invitro_data incell_start 3. Treat Cells with this compound (Dose-Response) invitro_data->incell_start Provides Dose Guidance incell_wb 4. Western Blot for Phospho-Substrates incell_start->incell_wb incell_phenotype 5. Phenotypic Assays (e.g., Apoptosis, Cytokines) incell_start->incell_phenotype analysis 6. Correlate IC50 with Cellular Effects incell_wb->analysis incell_phenotype->analysis

Caption: Experimental workflow for assessing selectivity.

AX048 not showing expected results in [assay type]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when evaluating the investigational compound AX048 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected inhibitory activity of this compound in our TR-FRET kinase assay. What are the potential causes?

A1: A lack of expected activity from this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, the assay setup, or the specific reagents used. It is crucial to verify the integrity and solubility of your this compound stock. Problems with the kinase enzyme, substrate, or detection reagents can also lead to erroneous results. Additionally, assay conditions such as ATP concentration can significantly influence the apparent activity of an inhibitor.

Q2: Could off-target effects or paradoxical pathway activation explain our unexpected cellular results with this compound?

A2: Yes, it is well-documented that kinase inhibitors can have unexpected effects on cell signaling despite inhibiting the intended kinase's enzymatic activity.[1] This can be due to off-target inhibition of other kinases or even non-kinase proteins.[1] It is also possible for inhibitors to paradoxically activate a signaling pathway. Therefore, it is important to consider that the observed cellular phenotype may not solely be a result of on-target kinase inhibition.

Q3: How critical is the ATP concentration in our kinase assay for determining the potency of this compound?

A3: The ATP concentration is a critical parameter. Many kinase assays use ATP concentrations below physiological levels, which can affect the inhibitory potential of compounds, especially ATP-competitive inhibitors.[2] To accurately determine the specificity and potency of this compound, it is recommended to perform assays at ATP concentrations that mimic cellular conditions (e.g., 1 mM).[2]

Troubleshooting Guide

Q4: My IC50 value for this compound is highly variable between experiments. How can I improve consistency?

A4: High variability in IC50 values can be frustrating. To improve consistency, consider the following:

  • Compound Handling: Ensure consistent storage and handling of this compound to prevent degradation.[3][4]

  • Enzyme Activity: Use a consistent lot of the kinase and ensure it is stored and handled properly to maintain activity.[3]

  • Assay Conditions: Precisely control incubation times, temperatures, and reagent concentrations.[5]

  • Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to minimize errors.[6]

Q5: I am not observing a dose-response curve with this compound. What should I investigate?

A5: A lack of a dose-response relationship can point to several issues. Here's a checklist to troubleshoot this problem:

  • Compound Integrity and Solubility: Verify the identity, purity, and solubility of your this compound stock in the final assay buffer.[3][4] Compound precipitation can lead to a loss of activity.[3]

  • Concentration Range: Ensure the concentration range of this compound is appropriate to observe a dose-response. You may need to test a wider range of concentrations.

  • Assay Interference: Some compounds can interfere with the assay signal.[7] Consider running a control to test for autofluorescence of this compound or interference with the detection reagents.[3][7]

Data Presentation

Table 1: Common Sources of Variability in Kinase Assays and Their Potential Impact on IC50 Values

Source of VariabilityPotential Impact on IC50 ValueSuggested Action
ATP Concentration Lower ATP concentrations can lead to artificially potent IC50 values for ATP-competitive inhibitors.[2]Perform assays at physiological ATP concentrations (e.g., 1 mM).[2]
Enzyme Concentration High enzyme concentrations can lead to substrate depletion and affect inhibitor potency. Autophosphorylation at high enzyme concentrations can also be an issue.[8]Use low enzyme concentrations and ensure the reaction is in the linear range.[8]
Substrate Choice The choice of substrate can influence the outcomes of inhibition tests.[2]Use a substrate that is specific and well-characterized for the kinase of interest.
Assay Technology Different assay formats (e.g., radiometric, fluorescence-based) can yield different IC50 values due to their inherent pros and cons.[9][10]Be consistent with the assay technology used for a particular study.
Compound Interference Compounds that are fluorescent or absorb light in the assay's excitation/emission range can lead to false negatives.[7]Run appropriate controls to check for compound interference.[3][7]

Experimental Protocols

Protocol 1: Generic TR-FRET Kinase Assay

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.
  • Kinase: Prepare a 2X stock solution in Kinase Reaction Buffer.
  • Biotinylated Substrate Peptide: Prepare a 2X stock solution in Kinase Reaction Buffer.
  • ATP: Prepare a 2X stock solution in Kinase Reaction Buffer.
  • Stop/Detection Buffer: Buffer containing EDTA to stop the reaction, and Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in Kinase Reaction Buffer.
  • Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
  • Add 10 µL of the 2X Kinase/Substrate mix to all wells.
  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 10 µL of Stop/Detection Buffer.
  • Incubate for 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET enabled plate reader.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  • Plot the TR-FRET ratio against the log of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Unexpected this compound Results A Unexpected Results with this compound B Check Compound Integrity (Purity, Solubility, Storage) A->B C Review Assay Protocol (Reagent Concentrations, Incubation Times) A->C D Verify Reagent Quality (Enzyme Activity, Substrate Integrity) A->D E Perform Control Experiments (No Enzyme, No ATP, Positive Control) B->E C->E D->E F Analyze for Assay Interference (Compound Autofluorescence) E->F G Re-test with Optimized Assay Conditions F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for unexpected this compound results.

G cluster_1 Simplified Kinase Signaling and Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Kinase This compound This compound (ATP-Competitive Inhibitor) This compound->Kinase Blocks ATP Binding

Caption: Simplified kinase signaling and inhibition by this compound.

References

Technical Support Center for AX048 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information regarding "AX048"

We regret to inform you that we have been unable to locate any specific information related to "this compound experiments." This suggests that "this compound" may be a proprietary designation, a hypothetical substance, or a very recent development not yet documented in publicly accessible scientific literature.

Without foundational information on the nature of this compound, its mechanism of action, or established experimental protocols, we are unable to generate a technical support center with the requested troubleshooting guides, FAQs, data tables, and signaling pathway diagrams. The creation of accurate and reliable technical documentation is contingent upon the availability of verifiable data and established scientific principles related to the subject.

We recommend consulting internal documentation, principal investigators, or the primary source of the "this compound" designation for the necessary information. Once specific details about the experimental pitfalls, underlying signaling pathways, and relevant quantitative data are available, we would be able to assist in creating the requested technical support materials.

To provide general guidance that may be applicable to a wide range of biological experiments, we have compiled a list of common experimental pitfalls and general advice.

General Troubleshooting and Common Experimental Pitfalls

This section provides general guidance on common issues that can arise during scientific experiments.

Category Common Pitfall Recommended Action
Experimental Design Inadequate control groups.[1]Ensure the inclusion of appropriate positive and negative controls to validate results.
Insufficient sample size leading to low statistical power.[1][2]Conduct a power analysis before starting the experiment to determine the necessary sample size.[2]
Not accounting for confounding variables.[1]Identify and control for any variables that could influence the outcome of the experiment.
Lack of a clear hypothesis.[1]Formulate a specific and testable hypothesis before beginning experimental work.
Data Quality & Integrity Inconsistent data collection methods.[1]Standardize all data collection procedures across all experimental groups and time points.
Biased assumptions and cognitive dissonance.[1]Remain objective and be open to unexpected results that may contradict initial hypotheses.[1]
Peeking at results and premature termination of experiments.[2][3]Adhere to the pre-determined experimental duration and sample size to avoid false positives.[2]
Collaboration & Planning Poor cross-team collaboration.[1]Foster open communication and shared goals between all teams involved in the experimentation process.[1]
Not consulting a statistician.[4]Involve a statistician in the experimental design and data analysis plan to avoid unforeseen complications.[4]

References

Technical Support Center: Improving the Stability of AX048 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AX048 is a hypothetical compound. This guide provides a generalized framework for addressing the stability of small-molecule compounds in solution, based on established best practices. This information is intended for researchers, scientists, and drug development professionals. Always consult the specific product documentation for any unique storage and handling requirements.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of the aqueous buffer after being diluted from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[1] This phenomenon, often called "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the new solvent environment.[2] Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.[1]

  • Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]

  • Slow Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to allow for more gradual mixing.[2]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experimenting with different buffer pH values may help identify a range where this compound is more soluble.[1][3]

  • Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]

Q2: I'm observing a loss of this compound activity in my cell-based assay over time. What are the potential causes?

A2: A decline in compound activity in a cell-based assay can stem from several factors:

  • Degradation in Culture Medium: Cell culture media, especially when supplemented with serum, contain enzymes like esterases and proteases that can metabolize your compound.[4] The pH of the medium (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds.[4]

  • Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes and assay plates, which reduces the effective concentration of the compound in the solution.[5] Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this issue.[5]

  • Poor Cell Permeability: The compound may not be efficiently entering the cells, which can be mistaken for a loss of activity. Standard assays can be used to evaluate cell permeability.[5]

Q3: How should I store my stock solutions of this compound to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your small molecule.[6] For long-term storage of solutions, freezing at -20°C or -80°C is generally recommended to minimize degradation.[7] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[4][7] Store solid, lyophilized compounds in a cool, dry, and dark place, typically at sub-zero temperatures (–20°C or below).[6][8]

Q4: What are the common causes of compound degradation in aqueous solutions?

A4: Several factors can lead to the degradation of small molecules in aqueous environments:

  • Hydrolysis: Compounds with labile functional groups, such as esters or amides, can be cleaved by water.[5] This process can be catalyzed by acidic or basic conditions, making the pH of the buffer a critical factor.[5]

  • Oxidation: Electron-rich compounds can be sensitive to oxidation.[5] Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[5] For highly sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

  • Temperature: Degradation reactions are generally slower at lower temperatures.[5] Storing solutions and conducting experiments at reduced temperatures, when feasible, can improve stability.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound.

Observed Issue Potential Cause(s) Suggested Solution(s)
Precipitate forms in stock solution upon storage. - Poor solubility in the chosen solvent.- The compound has degraded into an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[5]
Inconsistent results between experiments. - Inconsistent solution preparation.- Variable storage times or conditions for solutions.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment.[5]
Previously clear solution has a precipitate after thawing. - The compound's solubility limit was exceeded at the storage temperature.- The solvent partially evaporated, increasing the concentration.- Gently warm the solution (if stability permits) and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.- Consider storing at a lower concentration or in a different solvent system for future use.[7]
Loss of biological activity in an experimental assay. - The compound degraded during storage or handling.- The compound adsorbed to the surface of the storage container.- Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the compound.- Use low-binding plasticware.- Prepare solutions fresh before each experiment.[5][7]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol provides a general method to quickly evaluate the stability of this compound in a specific solvent or buffer.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO) at a known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer of interest.[5]

  • Incubation: Aliquot the working solution into separate, clearly labeled vials for each time point and temperature condition you wish to test (e.g., 4°C, 25°C, 37°C).[5]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[5]

  • Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.[5]

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.[9]

Protocol 2: Determining the Kinetic Solubility of this compound

This protocol outlines a method to estimate the kinetic solubility of this compound in an aqueous buffer.

  • High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[1]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.[1]

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation. You can also use a plate reader to measure light scattering to detect precipitate formation.

  • Determine Kinetic Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of this compound under these specific conditions.[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working temp_4c 4°C prep_working->temp_4c Aliquot temp_25c 25°C prep_working->temp_25c Aliquot temp_37c 37°C prep_working->temp_37c Aliquot time_points Collect at Time Points (0, 1, 2, 4, 8, 24h) temp_4c->time_points temp_25c->time_points temp_37c->time_points quench Quench Reaction (if needed) time_points->quench hplc HPLC Analysis quench->hplc

Caption: Workflow for Preliminary Stability Assessment of this compound.

troubleshooting_flowchart start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No resolved Issue Resolved lower_conc->resolved increase_dmso Increase final DMSO (e.g., up to 0.5%) check_dmso->increase_dmso No check_dilution Was the dilution performed slowly? check_dmso->check_dilution Yes increase_dmso->resolved slow_dilution Use slow, dropwise dilution with vortexing check_dilution->slow_dilution No check_ph Is the buffer pH optimal for solubility? check_dilution->check_ph Yes slow_dilution->resolved adjust_ph Test different buffer pH values check_ph->adjust_ph No unresolved Consider co-solvents or formulation changes check_ph->unresolved Yes adjust_ph->resolved

Caption: Troubleshooting Precipitation of this compound in Aqueous Solutions.

References

AX048 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxicity of AX048 and strategies to mitigate it is limited. The following information is based on general principles of drug-induced cytotoxicity and the known function of cPLA2 inhibitors. Researchers should use this information as a guideline and conduct their own dose-response experiments to determine the specific effects of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an inhibitor of the calcium-dependent phospholipase A2 (cPLA2).[1] cPLA2 is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2, this compound is investigated for its potential anti-inflammatory and antihyperalgesic effects.[1]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

While specific data on this compound is scarce, cytotoxicity of small molecule inhibitors can arise from several mechanisms:

  • Oxidative Stress: Similar to other chemical compounds, high concentrations of this compound could lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components.[2][3]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to decreased energy production and the initiation of apoptosis (programmed cell death).[2]

  • Disruption of Cellular Membranes: As a cPLA2 inhibitor, this compound might, at high concentrations, affect membrane integrity, potentially leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).

  • Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides cPLA2, leading to unintended cytotoxic effects.

Q3: What are the general strategies to mitigate drug-induced cytotoxicity in cell culture experiments?

Several strategies can be employed to minimize cytotoxicity in your experiments:

  • Dose-Response Optimization: Perform a thorough dose-response curve to identify the optimal concentration of this compound that achieves the desired biological effect while minimizing toxicity to the cells.[4]

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[2]

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media composition, confluency, and passage number, as stressed cells can be more susceptible to drug-induced toxicity.[4]

  • Combination Therapy: In some contexts, combining a lower dose of the primary drug with another agent can achieve the desired effect while reducing the toxicity of the primary drug.[4]

Troubleshooting Guide

Problem Possible Cause Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, pipetting errors (e.g., bubbles), or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Be careful during pipetting to avoid bubbles. Consider not using the outer wells of the plate to avoid edge effects.[5]
High background signal in control wells of a cytotoxicity assay (e.g., MTT, LDH). Contamination of culture media or reagents, or inherent properties of the media (e.g., phenol (B47542) red can interfere with some fluorescence-based assays).Use fresh, sterile reagents. For fluorescence-based assays, consider using phenol red-free media.[5] Include a "medium only" control to determine background absorbance/fluorescence.[5]
Unexpectedly high cytotoxicity even at low concentrations of this compound. The specific cell line being used is particularly sensitive to cPLA2 inhibition or off-target effects of this compound. The compound may have degraded or is impure.Test a wider range of lower concentrations. Verify the identity and purity of your this compound stock. Consider using a different cell line to see if the effect is cell-type specific.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). The assays measure different cellular endpoints. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release measures membrane integrity.Use multiple cytotoxicity assays to get a more complete picture of the cellular response. For example, an MTT assay can be complemented with a live/dead staining assay.

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound using an MTT Assay

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[6]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells and vehicle control wells (if this compound is dissolved in a solvent like DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][4]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[7]

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in Protocol 1.

  • Control Preparation: Include the following controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[5]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing to the maximum LDH release.

Signaling Pathways and Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a cPLA2 inhibitor like this compound might induce cytotoxicity, potentially through the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis.

AX048_Cytotoxicity_Pathway This compound This compound cPLA2 cPLA2 This compound->cPLA2 Inhibition OffTarget Off-Target Effects This compound->OffTarget ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid Release Membrane Membrane Phospholipids ROS Increased ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis OffTarget->ROS

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

This diagram outlines a logical workflow for researchers investigating the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start: Investigate this compound Cytotoxicity DoseResponse 1. Perform Dose-Response Curve (MTT/LDH Assay) Start->DoseResponse AssessToxicity 2. Assess Cytotoxicity at Effective Concentrations DoseResponse->AssessToxicity NoToxicity Low/No Cytotoxicity Proceed with Experiment AssessToxicity->NoToxicity No HighToxicity High Cytotoxicity Observed AssessToxicity->HighToxicity Yes End End NoToxicity->End InvestigateMechanism 3. Investigate Mechanism (e.g., ROS, Apoptosis Assays) HighToxicity->InvestigateMechanism Mitigation 4. Test Mitigation Strategies (e.g., Antioxidants) InvestigateMechanism->Mitigation Reassess 5. Re-assess Cytotoxicity with Mitigating Agent Mitigation->Reassess Optimized Optimized Protocol Proceed with Experiment Reassess->Optimized Optimized->End

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

References

Technical Support Center: Refining AX048 Treatment Duration for Optimal Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of AX048 for maximal therapeutic response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?

A1: For a novel compound like this compound, a time-course experiment is the recommended starting point. Based on the presumed mechanism of action (e.g., targeting cell cycle or inducing apoptosis), initial time points can be selected. A common starting range for in vitro cell-based assays is 24, 48, and 72 hours.[1] It's also advisable to consult literature on compounds with similar mechanisms of action to inform your initial time points.[2]

Q2: How do I know if the selected this compound concentration is appropriate for optimizing the treatment duration?

A2: Before optimizing the duration, it's crucial to determine the optimal concentration of this compound. This is typically achieved by performing a dose-response experiment at a fixed, intermediate time point (e.g., 48 hours). The goal is to identify the EC50 or IC50 value, which represents the concentration at which this compound produces 50% of its maximal effect or inhibition.[3][4] Using a concentration around the IC50 is often a good starting point for duration-response studies.

Q3: My cell viability results are inconsistent across replicate experiments. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.[5]

  • Compound Stability: Verify the stability of this compound in your culture medium over the duration of the experiment. Degradation of the compound can lead to diminished effects at later time points.[2]

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a level that causes toxicity to your specific cell line.[1]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to an "edge effect."[5] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.[1]

Q4: I am observing a biphasic or U-shaped dose-response curve. What does this indicate?

A4: A U-shaped dose-response curve, where a higher concentration of this compound results in a reduced effect compared to a lower concentration, can indicate off-target effects, compound precipitation at high concentrations, or interference with the assay readout.[5] It is important to visually inspect the wells for any signs of precipitation.

Q5: Should I change the media and re-dose with this compound during a long-term experiment?

A5: The decision to replenish the media and this compound depends on the stability of the compound and the proliferation rate of your cells.[1] For long-term experiments (e.g., beyond 72 hours), nutrient depletion and pH changes in the media can affect cell health and response.[3] If the half-life of this compound is short, re-dosing may be necessary to maintain a consistent concentration. However, for many standard assays, a single dose at the beginning of the treatment period is sufficient.[1]

Troubleshooting Guides

Guide 1: No significant cellular response observed at any time point.

This guide provides a systematic approach to troubleshoot experiments where this compound fails to elicit a measurable response.

Troubleshooting Workflow for Lack of Cellular Response

start No Cellular Response to this compound check_conc Verify this compound Concentration and Activity start->check_conc check_sol Assess Compound Solubility and Stability check_conc->check_sol Correct & Active troubleshoot_conc Perform Dose-Response at a Fixed Time Point check_conc->troubleshoot_conc Incorrect or Inactive check_cells Evaluate Cell Health and Proliferation check_sol->check_cells Soluble & Stable troubleshoot_sol Test Different Solvents or Formulations check_sol->troubleshoot_sol Precipitation or Degradation check_assay Validate Assay Performance check_cells->check_assay Healthy & Proliferating troubleshoot_cells Optimize Seeding Density and Culture Conditions check_cells->troubleshoot_cells Poor Health or Growth positive_control Run a Positive Control for the Assay check_assay->positive_control Assay Issues Suspected end Re-run Time-Course Experiment check_assay->end Assay Validated positive_control->end troubleshoot_conc->end troubleshoot_sol->end troubleshoot_cells->end

Caption: Troubleshooting workflow for the absence of a cellular response to this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect this compound Concentration Prepare fresh serial dilutions from a new stock solution. Verify stock concentration via analytical methods if possible.A dose-dependent response should be observed.
Compound Inactivity Test the activity of a new lot of this compound. Ensure proper storage conditions were maintained.[2]A known active lot should elicit the expected response.
Poor Solubility Visually inspect for compound precipitation in the media. Test alternative solvents or lower concentrations.This compound should be fully dissolved in the culture medium.
Compound Instability Perform a time-course stability study of this compound in culture media using analytical methods (e.g., HPLC).Determine the half-life of this compound to inform the need for media changes.
Unhealthy Cells Assess cell viability and morphology before treatment. Ensure cells are in the exponential growth phase.[3][6]Cells should be healthy and actively dividing prior to drug addition.
Assay Malfunction Include a positive control compound known to elicit a response in your cell line and assay.The positive control should yield a robust and reproducible signal.
Guide 2: High variability between biological replicates.

This guide addresses issues of poor reproducibility in your experimental results.

Logical Flow for Diagnosing High Variability

start High Variability in Results check_protocol Review Experimental Protocol for Consistency start->check_protocol check_seeding Examine Cell Seeding Technique check_protocol->check_seeding Protocol Consistent refine_protocol Standardize Pipetting, Incubation Times check_protocol->refine_protocol Inconsistencies Found check_plating Evaluate Plate Layout (Edge Effects) check_seeding->check_plating Seeding Consistent refine_seeding Use Automated Cell Counter, Randomize Seeding check_seeding->refine_seeding Inconsistencies Found check_reagents Assess Reagent Preparation and Handling check_plating->check_reagents No Edge Effects refine_plating Avoid Outer Wells, Use Humidified Cassettes check_plating->refine_plating Edge Effects Observed check_instrument Verify Instrument Performance check_reagents->check_instrument Reagents OK refine_reagents Prepare Fresh Reagents, Aliquot Stocks check_reagents->refine_reagents Issues Found calibrate_instrument Calibrate and Perform QC on Reader check_instrument->calibrate_instrument Issues Found end Improved Reproducibility check_instrument->end Instrument OK refine_protocol->end refine_seeding->end refine_plating->end refine_reagents->end calibrate_instrument->end

Caption: A logical diagram for troubleshooting high variability in experimental replicates.

Source of Variability Troubleshooting Step Best Practice Recommendation
Cell Culture Ensure consistent cell passage number and confluency at the time of seeding.Use cells within a defined passage number range and seed from cultures that are 70-80% confluent.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.For multi-well plates, use a multichannel pipette and ensure tips are securely fitted.
Incubation Conditions Check for temperature and CO2 fluctuations in the incubator. Ensure even heat distribution.Use a calibrated and well-maintained incubator. Rotate plate positions if hot spots are suspected.
Assay Procedure Standardize all incubation times and reagent addition steps.Create a detailed, step-by-step protocol and adhere to it strictly for all replicates.[7]

Experimental Protocols

Protocol 1: Time-Course Viability Assay

This protocol outlines a method for determining the optimal treatment duration of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Time-Point Analysis:

    • Incubate separate plates for each time point (e.g., 24h, 48h, 72h).

    • At each designated time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control for each time point to calculate percent viability.

    • Plot percent viability against treatment duration for each concentration of this compound.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the time-dependent effect of this compound on a specific signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at a fixed concentration (e.g., IC50) for various durations (e.g., 0, 2, 6, 12, 24 hours).

    • At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against your target proteins (e.g., phosphorylated and total forms of a kinase in the this compound pathway) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation over time.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway for this compound, where it inhibits a receptor tyrosine kinase (RTK), leading to downstream effects on cell proliferation and survival.

Hypothetical this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptotic

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Overcoming Resistance to AX048 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel tyrosine kinase inhibitor, AX048.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the AX-Signal Pathway, a critical signaling cascade implicated in the proliferation and survival of various cancer cell types. By blocking the tyrosine kinase activity of the AX receptor, this compound inhibits downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

Acquired resistance to targeted therapies like this compound is a recognized phenomenon and can arise through various mechanisms.[1][2] These can include:

  • Secondary mutations in the AX receptor: These mutations can prevent this compound from binding effectively to its target.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked AX-Signal Pathway, thereby promoting survival and proliferation.[1][3]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1]

  • Altered drug metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more rapidly.[4]

Q3: How can I determine the specific mechanism of resistance in my cell line?

Identifying the underlying resistance mechanism is crucial for developing effective strategies to overcome it. A multi-pronged approach is recommended:

  • Sequence the AX receptor gene: This will identify any potential secondary mutations that could interfere with this compound binding.

  • Perform a phosphoproteomic analysis: This can reveal the activation of alternative signaling pathways.

  • Assess the expression and activity of drug efflux pumps: Use techniques like qPCR or western blotting to measure the expression levels of common efflux pumps. Functional assays can confirm their activity.

  • Metabolomic profiling: Analyze the metabolic profile of your resistant cells to identify any alterations in drug metabolism pathways.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

Symptoms:

  • Higher IC50 value for this compound compared to the parental cell line.

  • Reduced apoptosis or cell cycle arrest upon this compound treatment.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Steps
Development of secondary mutations in the AX receptor. 1. Sequence the kinase domain of the AX receptor in the resistant cells and compare it to the parental cell line. 2. If a mutation is identified, consider using a next-generation inhibitor that is effective against the mutated form.
Activation of a bypass signaling pathway. 1. Perform a phospho-kinase array or western blot analysis to screen for the activation of common bypass pathways (e.g., MET, AXL, EGFR). 2. If a bypass pathway is identified, test the efficacy of combination therapy with this compound and an inhibitor of the activated pathway.[3][5]
Increased drug efflux. 1. Measure the expression of ABC transporters (e.g., P-gp, BCRP) using qPCR or western blotting. 2. Perform a drug efflux assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123). 3. If efflux is increased, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored.[6]
Issue 2: Intrinsic Resistance to this compound in a New Cancer Cell Line

Symptoms:

  • The cell line exhibits a high IC50 for this compound from the initial screening.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Steps
Low or no expression of the AX receptor. 1. Assess the expression level of the AX receptor using western blotting or flow cytometry. 2. If the receptor is absent, this cell line is not a suitable model for this compound.
Presence of a primary mutation in the AX receptor. 1. Sequence the kinase domain of the AX receptor to check for any pre-existing mutations that may confer resistance.
Pre-existing activation of bypass pathways. 1. Analyze the baseline signaling activity in the cell line using a phospho-kinase array to identify any constitutively active bypass pathways.[1]

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and add the different concentrations of this compound.

  • Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration on a logarithmic scale.

  • Use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol describes how to assess the phosphorylation status of key proteins in the AX-Signal Pathway and potential bypass pathways.

Materials:

  • Parental and this compound-resistant cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AX, anti-AX, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat parental and resistant cells with this compound at a relevant concentration for a specified time. Include untreated controls.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to compare the phosphorylation levels of target proteins between different conditions.

Visualizing Cellular Mechanisms

To aid in understanding the complex processes involved in this compound action and resistance, the following diagrams illustrate key signaling pathways and experimental workflows.

AX048_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AX_Receptor AX_Receptor Downstream_Signaling Downstream_Signaling AX_Receptor->Downstream_Signaling Activates Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits This compound This compound This compound->AX_Receptor Inhibits

Caption: Mechanism of action of this compound on the AX-Signal Pathway.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms AX048_Resistance AX048_Resistance Target_Mutation Target Gene Mutation AX048_Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation AX048_Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux AX048_Resistance->Drug_Efflux

Caption: Common mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Observed Resistance Sequencing Sequence AX Receptor Start->Sequencing Phospho_Array Phospho-Kinase Array Start->Phospho_Array Efflux_Assay Drug Efflux Assay Start->Efflux_Assay Mutation_Found Mutation? Sequencing->Mutation_Found Bypass_Active Bypass Pathway? Phospho_Array->Bypass_Active Efflux_Increased Increased Efflux? Efflux_Assay->Efflux_Increased Mutation_Found->Phospho_Array No Next_Gen_TKI Use Next-Gen Inhibitor Mutation_Found->Next_Gen_TKI Yes Bypass_Active->Efflux_Assay No Combination_Therapy Combination Therapy Bypass_Active->Combination_Therapy Yes Efflux_Inhibitor Use Efflux Pump Inhibitor Efflux_Increased->Efflux_Inhibitor Yes

Caption: A logical workflow for troubleshooting this compound resistance.

References

AX048 experimental variability and how to control for it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AX048. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with this compound, a novel inhibitor of the Wnt/β-catenin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the β-catenin destruction complex through interaction with the scaffold protein Axin. This leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

Q2: What are the most common sources of experimental variability when using this compound?

The most common sources of variability in experiments with this compound are similar to those in many cell-based assays and can be broadly categorized as biological, procedural, and technical. These include inconsistencies in cell culture, reagent preparation and handling, and assay execution.[1][2] A summary of these sources and mitigation strategies is provided in the table below.

Q3: How can I minimize the impact of pipetting errors on my experimental results?

To reduce variability from pipetting, it is crucial to use calibrated pipettes and employ a consistent technique for all samples.[1][3] For viscous solutions, consider using reverse pipetting to ensure accurate dispensing.[1] Preparing a master mix of reagents for all similar samples is also recommended to ensure each receives the same concentration.[1]

Q4: What is the best way to mitigate edge effects in plate-based assays?

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated pipette for dispensing.[1]
Pipetting errors during reagent addition.Prepare a master mix of this compound and other reagents to minimize well-to-well variation.[1]
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples.[1][4]
Inconsistent this compound potency (IC50 values) Cell passage number and health.Use cells within a consistent and low passage number range and ensure high cell viability before starting the experiment.[2][3]
Inconsistent incubation times.Strictly adhere to the optimized incubation times for cell treatment and assay development.
Reagent stability.Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
Low signal-to-noise ratio in the assay Suboptimal cell seeding density.Optimize the cell number to ensure the signal is within the linear range of the assay.[3]
Incorrect assay timing.Determine the optimal time point for measuring the assay readout after this compound treatment.[4]
Ineffective this compound concentration range.Perform a wide dose-response curve to identify the optimal concentration range.

Experimental Protocols

Protocol: Wnt/β-catenin Reporter Assay using TOP/FOP Flash Luciferase

This protocol describes a luciferase reporter assay to quantify the inhibitory activity of this compound on the canonical Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Mirus TransIT-LT1 Transfection Reagent

  • TOP Flash and FOP Flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned media

  • This compound

  • Dual-Luciferase Reporter Assay System

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells in complete media.

    • Perform a cell count to ensure accurate cell numbers.[1]

    • Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Prepare a transfection mix containing TOP Flash or FOP Flash plasmid, Renilla plasmid, and TransIT-LT1 reagent in serum-free media according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • This compound Treatment and Wnt3a Stimulation:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the transfection media from the cells and add the this compound dilutions.

    • Incubate for 1 hour at 37°C.

    • Add Wnt3a conditioned media to stimulate the Wnt pathway and incubate for an additional 24 hours.

  • Luciferase Assay:

    • Remove the media and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure Firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Axin Axin Dvl->Axin |-- GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin APC APC APC->Beta_Catenin Axin->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation This compound This compound This compound->Axin Stabilizes Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.

experimental_workflow start Start seed_cells Seed Cells (Consistent Density) start->seed_cells transfect Transfect with Reporter Plasmids seed_cells->transfect treat Treat with this compound (Dose-Response) transfect->treat stimulate Stimulate with Wnt3a treat->stimulate incubate Incubate (Standardized Time) stimulate->incubate lyse Lyse Cells incubate->lyse read Read Luciferase Activity lyse->read analyze Analyze Data (Normalize & Curve Fit) read->analyze end End analyze->end

Caption: Experimental workflow for the this compound Wnt/β-catenin reporter assay.

troubleshooting_tree high_variability High Variability in Results? check_replicates High variability between replicates? high_variability->check_replicates Yes check_potency Inconsistent IC50 values? high_variability->check_potency No cell_seeding Check Cell Seeding Protocol check_replicates->cell_seeding Yes pipetting_technique Review Pipetting Technique check_replicates->pipetting_technique Yes plate_layout Assess Plate Layout for Edge Effects check_replicates->plate_layout Yes cell_health Verify Cell Health and Passage Number check_potency->cell_health Yes reagent_prep Confirm Reagent Preparation and Storage check_potency->reagent_prep Yes incubation_time Standardize Incubation Times check_potency->incubation_time Yes

Caption: Troubleshooting decision tree for this compound experimental variability.

References

Validation & Comparative

Validating Target Engagement of AX048: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of AX048, a known inhibitor of cytosolic phospholipase A2α (cPLA₂α), with other alternative compounds. This document outlines the cPLA₂α signaling pathway, presents key experimental data in a comparative format, and provides detailed protocols for essential validation assays.

Comparing the Cellular Potency of cPLA₂α Inhibitors

To effectively evaluate the target engagement of this compound, it is crucial to compare its performance against other known inhibitors of cPLA₂α. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues in relevant cellular assays. This data provides a quantitative measure of their potency in a cellular environment.

CompoundAssay TypeCell LineStimulusIC50 (µM)
This compound Prostaglandin E2 ReleaseIn vivo modelCarrageenanED50: 1.2 mg/kg[1]
AVX420 (GK420)Arachidonic Acid ReleaseSynoviocytesIL-1β0.09
AVX001Arachidonic Acid ReleaseSynoviocytesIL-1β1.1
AVX002Arachidonic Acid ReleaseSynoviocytesIL-1β0.71[2]
AVX235Cell ViabilityBlood Cancer Cell Lines-11.9
AVX002Cell ViabilityBlood Cancer Cell Lines-7.0[3]
AVX420Cell ViabilityBlood Cancer Cell Lines-8.5[3]
AVX235Cell ViabilitySolid Cancer Cell Lines-16.3[3]
AVX002Cell ViabilitySolid Cancer Cell Lines-10.5[3]
AVX420Cell ViabilitySolid Cancer Cell Lines-19.5[3]

Understanding the cPLA₂α Signaling Pathway

Cytosolic phospholipase A2α (cPLA₂α) is a key enzyme in the inflammatory cascade. Upon cellular stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA₂α from the cytosol to cellular membranes, including the Golgi apparatus, endoplasmic reticulum, and nuclear envelope. Concurrently, activation of MAPK signaling pathways (such as ERK1/2) leads to the phosphorylation and full activation of cPLA₂α. The activated enzyme then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. This compound exerts its effect by directly inhibiting the enzymatic activity of cPLA₂α, thereby blocking the release of arachidonic acid and the subsequent production of these inflammatory mediators.

cPLA2_pathway cluster_upstream Upstream Activation cluster_cPLA2 cPLA₂α Regulation cluster_downstream Downstream Effects Agonists Agonists (e.g., Growth Factors, Cytokines) Receptor Receptor Activation Agonists->Receptor Ca_increase ↑ [Ca²⁺]i Receptor->Ca_increase MAPK_activation MAPK Activation (e.g., ERK1/2) Receptor->MAPK_activation cPLA2_translocation Translocation to Membrane Ca_increase->cPLA2_translocation cPLA2_active Active Phosphorylated cPLA₂α (Membrane) MAPK_activation->cPLA2_active Phosphorylation cPLA2_inactive Inactive cPLA₂α (Cytosol) cPLA2_inactive->cPLA2_translocation cPLA2_translocation->cPLA2_active AA_release Arachidonic Acid Release cPLA2_active->AA_release Hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->AA_release COX_LOX COX / LOX Enzymes AA_release->COX_LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids This compound This compound This compound->cPLA2_active Inhibition

Caption: The cPLA₂α signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

To validate the target engagement of this compound and compare it with other inhibitors, two primary methods are recommended: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western blotting for a downstream signaling marker (phospho-ERK) to assess functional inhibition.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_workflow A 1. Cell Treatment: Incubate cells with this compound or vehicle control. B 2. Heat Shock: Expose cells to a temperature gradient. A->B C 3. Cell Lysis: Lyse cells to release proteins. (Consider detergent for membrane fraction) B->C D 4. Separation: Centrifuge to separate soluble proteins from aggregates. C->D E 5. Protein Analysis: Quantify soluble cPLA₂α (e.g., by Western Blot). D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing cPLA₂α (e.g., U937, RAW264.7)

  • This compound and other cPLA₂α inhibitors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against cPLA₂α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3-5 minutes. Include an unheated control.

  • Cell Lysis:

    • After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Since cPLA₂α translocates to membranes, a detergent-based lysis buffer is recommended to ensure solubilization of the target protein.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for cPLA₂α.

    • Quantify the band intensities to determine the amount of soluble cPLA₂α at each temperature.

    • A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of the inhibitor.

Protocol 2: Western Blot for Phospho-ERK Inhibition

This method assesses the functional consequence of cPLA₂α inhibition by measuring the phosphorylation of a downstream signaling molecule, ERK.

Materials:

  • Cell line responsive to a cPLA₂α-activating stimulus (e.g., HEK293, HeLa)

  • This compound and other cPLA₂α inhibitors

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), ATP)

  • Cell culture medium, supplements, and serum-free medium

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of phospho-ERK.

  • Inhibitor Pre-treatment and Stimulation:

    • Pre-treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 nM PMA for 15 minutes) to induce ERK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Collect the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phospho-ERK1/2.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • A successful target engagement by this compound should result in a dose-dependent decrease in the phospho-ERK/total ERK ratio compared to the stimulated vehicle control.

References

Comparative Efficacy of AX048 and Other Known Inhibitors Targeting Cytosolic Phospholipase A2 (cPLA2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational inhibitor AX048 against other well-characterized inhibitors of cytosolic phospholipase A2 (cPLA2). The data presented herein is intended to offer an objective overview of their relative potencies and to provide detailed experimental context for researchers in drug discovery and development.

Introduction to cPLA2 Inhibition

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade. Upon activation by an increase in intracellular calcium and phosphorylation by MAP kinases, cPLA2 translocates to the membrane where it catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. Inhibition of cPLA2 is therefore a key therapeutic strategy for a range of inflammatory diseases.

Efficacy of cPLA2 Inhibitors: A Comparative Overview

The inhibitory potential of several compounds against cPLA2 has been evaluated using various in vitro assays. The following table summarizes the reported efficacy data for this compound and other known cPLA2 inhibitors. It is important to note that the efficacy of this compound is reported as XI(50) (mole fraction), which represents the mole fraction of the inhibitor in the total lipid phase required for 50% enzyme inhibition. In contrast, the efficacy of other inhibitors is presented as IC50 (molar concentration), which is the concentration of the inhibitor required to reduce enzyme activity by 50% in an aqueous solution. Due to the differences in these metrics, a direct quantitative comparison between this compound and the other listed inhibitors should be made with caution.

CompoundTargetEfficacyNotes
This compound cPLA2XI(50) = 0.022 [1]Efficacy measured as the mole fraction in the lipid phase.
Arachidonoyl Trifluoromethyl Ketone (AACOCF3) cPLA2IC50 ≈ 2-8 µM [2]A widely used, first-generation cPLA2 inhibitor.[2]
ASB14780 cPLA2αIC50 = 20 nM A potent and selective inhibitor of the alpha isoform of cPLA2.

Signaling Pathway and Experimental Workflow

To understand the context of cPLA2 inhibition, it is essential to visualize the signaling pathway leading to its activation and the general workflow of an inhibition assay.

cPLA2_Signaling_Pathway cPLA2 Signaling Pathway cluster_stimuli Cellular Stimuli cluster_activation Kinase Activation cluster_calcium Calcium Signaling cluster_cpla2 cPLA2 Activation cluster_downstream Downstream Effects Inflammatory Mediators Inflammatory Mediators MAPK Cascade MAPK Cascade Inflammatory Mediators->MAPK Cascade Ca2+ Influx Ca2+ Influx Inflammatory Mediators->Ca2+ Influx Growth Factors Growth Factors Growth Factors->MAPK Cascade Inactive cPLA2 Inactive cPLA2 MAPK Cascade->Inactive cPLA2 Phosphorylation Ca2+ Influx->Inactive cPLA2 Binding Active cPLA2 Active cPLA2 Inactive cPLA2->Active cPLA2 Membrane Phospholipids Membrane Phospholipids Active cPLA2->Membrane Phospholipids Hydrolysis Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids Metabolism Experimental_Workflow General Workflow for cPLA2 Inhibition Assay Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare Reagents->Incubate Initiate Reaction Add Substrate to Initiate Reaction Incubate->Initiate Reaction Monitor Monitor Reaction Progress (e.g., Fluorescence/Absorbance) Initiate Reaction->Monitor Analyze Data Calculate Percent Inhibition and Determine IC50 Monitor->Analyze Data End End Analyze Data->End

References

Orthogonal Methods for Validating AX048 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the primary findings associated with AX048, a potent inhibitor of calcium-dependent phospholipase A2 (cPLA2). The core findings addressed are the direct inhibition of the cPLA2 enzyme and the resulting antihyperalgesic effects observed in preclinical models.[1] This document outlines alternative methodologies, presents sample data for comparison, and provides detailed experimental protocols to aid in the rigorous validation of this compound's pharmacological profile.

I. Validating Direct cPLA2 Enzymatic Inhibition

The primary finding that this compound is a direct inhibitor of cPLA2 can be substantiated using a variety of orthogonal biochemical and biophysical assays. The initial finding is based on a reported XI(50) of 0.022 mole fraction.[1] The following methods provide alternative approaches to confirm this inhibitory activity and further characterize the molecular interaction.

Comparison of Biochemical and Biophysical Assays for cPLA2 Inhibition
Method Principle Key Parameters This compound (Hypothetical Data) Alternative Inhibitor (AVX420)[2] Advantages Disadvantages
Fluorescence-Based Assay Measures the enzymatic cleavage of a fluorogenic substrate, leading to an increase in fluorescence intensity.[3][4][5]IC5030 nM90 nMHigh-throughput, continuous monitoring.[3]Potential for compound interference with fluorescence.
Arachidonic Acid (AA) Release Assay Quantifies the release of radiolabeled or unlabeled arachidonic acid from cells or membrane preparations.[6][7]IC5050 nM120 nMMeasures downstream product of cPLA2 activity in a cellular context.Lower throughput, use of radioactive materials (optional).[6]
Surface Plasmon Resonance (SPR) A label-free technique to measure the binding kinetics and affinity between this compound and the cPLA2 enzyme immobilized on a sensor chip.[8][9][10][11]K D (dissociation constant)25 nM85 nMProvides direct binding affinity and kinetics (kon, koff).[9]Requires specialized equipment, protein immobilization can affect activity.[11]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of this compound to cPLA2, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]K D , ΔH (enthalpy), ΔS (entropy)28 nM90 nMLabel-free, provides thermodynamic data.[16]Requires larger amounts of protein and compound, lower throughput.[16]
Experimental Protocols

This protocol is adapted from a method for continuously monitoring human cPLA2 activity.[3]

  • Reagents: Recombinant human cPLA2, 7-hydroxycoumarinyl gamma-linolenate (B1238488) (fluorogenic substrate), assay buffer (e.g., 100 mM HEPES, 100 mM KCl, 1 mg/mL BSA, pH 7.5), CaCl2, this compound, and a reference inhibitor.

  • Procedure:

    • Prepare a stock solution of this compound and the reference inhibitor in DMSO.

    • In a 96-well plate, add assay buffer, CaCl2, and varying concentrations of this compound or the reference inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Add the cPLA2 enzyme to all wells except the negative control.

    • Immediately measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol is based on measuring AA release from cultured cells.

  • Reagents: Cell line expressing cPLA2 (e.g., U937 cells), cell culture medium, [3H]-arachidonic acid or an ELISA kit for unlabeled AA, a stimulating agent (e.g., A23187, a calcium ionophore), this compound, and a reference inhibitor.

  • Procedure:

    • Culture cells and label with [3H]-arachidonic acid overnight, or prepare for unlabeled AA detection.

    • Wash the cells to remove unincorporated [3H]-AA.

    • Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for a specified time.

    • Stimulate the cells with A23187 to induce cPLA2 activation and AA release.

    • Collect the supernatant and measure the amount of released [3H]-AA using a scintillation counter, or quantify unlabeled AA using an ELISA kit.[17]

    • Determine the IC50 value by plotting the percent inhibition of AA release against the logarithm of the inhibitor concentration.

This protocol outlines the general steps for an SPR experiment.[8][9]

  • Materials: SPR instrument, sensor chip (e.g., CM5), recombinant human cPLA2, this compound, reference inhibitor, and running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the cPLA2 enzyme onto the sensor chip surface.

    • Prepare a dilution series of this compound and the reference inhibitor in running buffer.

    • Inject the different concentrations of the compounds over the sensor surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections.

    • Analyze the data to determine the binding affinity (KD) and kinetic rate constants (ka and kd).

II. Validating Antihyperalgesic Efficacy in vivo

The finding that this compound exhibits antihyperalgesic effects, with a reported ED50 of 1.2 mg/kg in a thermal hyperalgesia model in rats[1], can be validated using alternative pain models. This approach ensures that the observed analgesic effect is not model-specific and is robust across different sensory modalities.

Comparison of in vivo Pain Models
Method Principle Key Parameters This compound (Hypothetical Data) Positive Control (Ibuprofen)[18] Advantages Disadvantages
Carrageenan-Induced Thermal Hyperalgesia Measures the latency of paw withdrawal from a thermal stimulus after induction of inflammation with carrageenan.[18][19][20][21]Paw withdrawal latency (s)Increased latencyIncreased latencyWell-established model of inflammatory pain.[19]Measures only thermal sensitivity.
Mechanical Allodynia (von Frey Test) Measures the paw withdrawal threshold to a mechanical stimulus (calibrated filaments or an electronic device) after nerve injury or inflammation.[22][23][24][25][26]Paw withdrawal threshold (g)Increased thresholdIncreased thresholdAssesses a different pain modality (mechanical sensitivity).[24]Can have higher variability.
Ex vivo DRG Neuron Excitability Measures the firing frequency and other electrophysiological properties of dorsal root ganglion (DRG) neurons isolated from treated animals.[27][28][29][30][31]Action potential frequency, resting membrane potentialDecreased frequencyDecreased frequencyProvides a mechanistic link between in vivo effects and neuronal activity.[27]Technically demanding, ex vivo conditions may not fully recapitulate the in vivo environment.
Experimental Protocols

This protocol is adapted from established methods for assessing mechanical hypersensitivity in rats.[22][23]

  • Animals and Materials: Sprague-Dawley rats, electronic von Frey apparatus, testing chambers with a mesh floor.

  • Procedure:

    • Acclimatize the rats to the testing environment.

    • Induce a pain state (e.g., by intraplantar injection of Complete Freund's Adjuvant).

    • Administer this compound, a vehicle control, or a positive control (e.g., gabapentin) via the desired route (e.g., intraperitoneal).

    • At various time points after drug administration, apply the von Frey filament to the plantar surface of the hind paw with increasing force.

    • Record the force at which the rat withdraws its paw.

    • Compare the paw withdrawal thresholds between the different treatment groups.

This protocol provides a general workflow for recording from DRG neurons.[27][28]

  • Animals and Reagents: Sprague-Dawley rats, neurobasal media, enzymes for tissue dissociation (e.g., collagenase, dispase), patch-clamp rig.

  • Procedure:

    • Treat rats with this compound or vehicle.

    • Euthanize the animals and dissect the lumbar DRG.

    • Dissociate the ganglia into single neurons using enzymatic and mechanical methods.

    • Culture the neurons for a short period.

    • Perform whole-cell patch-clamp recordings on individual neurons.

    • Measure key electrophysiological parameters such as resting membrane potential, action potential threshold, and firing frequency in response to current injections.

    • Compare these parameters between neurons from this compound-treated and vehicle-treated animals.

III. Visualizing Pathways and Workflows

To provide a clearer understanding of the mechanisms and processes discussed, the following diagrams were generated using the DOT language.

Signaling Pathway of cPLA2 Inhibition

cPLA2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Releases prostaglandins Prostaglandins arachidonic_acid->prostaglandins Metabolized to cPLA2 cPLA2 cPLA2->membrane_phospholipids Translocates to stimulus Inflammatory Stimulus stimulus->cPLA2 Activates This compound This compound This compound->cPLA2 Inhibits pain_signal Pain Signaling prostaglandins->pain_signal Mediates validation_workflow fluorescence_assay Fluorescence Assay (IC50) aa_release AA Release Assay (IC50) spr SPR (KD) itc ITC (KD) thermal_hyperalgesia Thermal Hyperalgesia (Paw Withdrawal Latency) mechanical_allodynia Mechanical Allodynia (Paw Withdrawal Threshold) drg_excitability DRG Excitability (Action Potential Firing) mechanical_allodynia->drg_excitability start This compound Finding: cPLA2 Inhibitor with Antihyperalgesic Effect start->fluorescence_assay start->aa_release start->spr start->itc start->thermal_hyperalgesia start->mechanical_allodynia

References

AX048: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the hypothetical inhibitor AX048 with established alternatives, focusing on specificity and selectivity. As this compound is a placeholder, this document uses well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors—Gefitinib, Afatinib, and Osimertinib (B560133)—as surrogates to illustrate the comparative methodology and data presentation. This approach offers researchers, scientists, and drug development professionals a framework for evaluating novel inhibitors against known standards.

Executive Summary

The selection of a kinase inhibitor for therapeutic or research applications hinges on its specificity and selectivity. A highly specific inhibitor interacts with a limited number of targets, minimizing off-target effects and potential toxicity. Selectivity, particularly in the context of cancer therapy, often refers to the inhibitor's ability to preferentially target mutated, disease-driving kinases over their wild-type counterparts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough evaluation of kinase inhibitors.

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of Gefitinib, Afatinib, and Osimertinib against wild-type EGFR and clinically relevant mutant forms.

Table 1: IC50 Values (nM) against Wild-Type and Mutant EGFR

Kinase TargetGefitinib (nM)Afatinib (nM)Osimertinib (nM)
EGFR (Wild-Type)37[1]0.5[2]13[3]
EGFR (L858R)12[3]0.3[3]5[3]
EGFR (Exon 19 Del)7[3]0.8[3]23[4]
EGFR (L858R+T790M)>100057[3]5[3]
EGFR (Exon 19 Del+T790M)>1000165[3]13[3]

Table 2: Selectivity Ratios (Wild-Type IC50 / Mutant IC50)

Kinase TargetGefitinibAfatinibOsimertinib
EGFR (L858R)3.081.672.6
EGFR (Exon 19 Del)5.290.630.57
EGFR (L858R+T790M)<0.0370.0092.6
EGFR (Exon 19 Del+T790M)<0.0370.0031.0

Signaling Pathway Overview

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound (EGFR Inhibitor) This compound->EGFR

Figure 1: Simplified EGFR Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed protocols for key assays used to determine inhibitor specificity and selectivity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to a 2X final concentration.

  • Add 2.5 µL of the 2X test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of 2X kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 2X substrate and ATP mixture. The final reaction volume will be 10 µL.

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[5] Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Add Compound & Kinase to Plate A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubate (60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Develop Signal (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (IC50 Calculation) G->H

Figure 2: In Vitro Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6]

Materials:

  • Cultured cells expressing the target protein

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Culture cells to ~80% confluency and treat with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7][8]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation (20,000 x g for 20 minutes at 4°C).[8]

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble target protein at each temperature point by Western blot.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Cell Culture & Compound Treatment B Harvest & Aliquot Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot Analysis of Target Protein F->G H Generate Melting Curve & Determine Thermal Shift G->H

Figure 3: CETSA Experimental Workflow
Competition Binding Assay

This assay measures the affinity of a test compound for a kinase by its ability to compete with a known, often fluorescently labeled, ligand (tracer) that binds to the active site.

Materials:

  • Purified recombinant kinase (biotinylated)

  • Fluorescent tracer (e.g., Staurosporine-Red)

  • Streptavidin-Europium cryptate (donor fluorophore)

  • Test compound (e.g., this compound)

  • Assay buffer

  • Microplates suitable for TR-FRET

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, mix the test compound with a fixed concentration of the fluorescent tracer.

  • Prepare a mixture of the biotinylated kinase and Streptavidin-Europium cryptate and allow it to pre-incubate.

  • Initiate the binding reaction by adding the kinase/streptavidin mix to the wells containing the test compound and tracer.[9]

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time.

  • The binding of the tracer to the kinase brings the donor and acceptor fluorophores into proximity, generating a high TR-FRET signal. The test compound competes with the tracer, leading to a decrease in the signal.

  • The binding affinity (Kd or IC50) of the test compound is determined by analyzing the signal decrease as a function of its concentration.[10]

Competition_Binding_Logic cluster_0 No Competitor cluster_1 With Competitor (this compound) Kinase1 Kinase Complex1 Kinase-Tracer Complex (High FRET Signal) Kinase1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 Kinase2 Kinase Complex2 Kinase-AX048 Complex (Low FRET Signal) Kinase2->Complex2 Tracer2 Fluorescent Tracer This compound This compound This compound->Complex2

Figure 4: Competition Binding Assay Principle

References

Revolutionizing EGFR-Targeted Therapy: A Comparative Analysis of AX048

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new hypothetical contender, AX048, is poised to redefine the standards of care. This guide provides a comprehensive comparison of this compound with established EGFR inhibitors, offering researchers, clinicians, and drug development professionals a thorough analysis of its potential, supported by experimental data and detailed protocols. As a next-generation EGFR inhibitor, this compound is designed to overcome the limitations of current treatments, offering a promising new option for patients with EGFR-mutated NSCLC.

A New Era in NSCLC Treatment

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has transformed the treatment paradigm for a subset of NSCLC patients.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that specifically target these mutations have demonstrated significant clinical benefit.[1][2] This guide introduces this compound, a novel, irreversible EGFR-TKI, and benchmarks its performance against first and third-generation inhibitors, Gefitinib/Erlotinib (B232) and Osimertinib, respectively.

Comparative Efficacy and Safety: A Data-Driven Overview

The following tables summarize key clinical trial data for established EGFR inhibitors, providing a framework for evaluating the potential of this compound.

Table 1: Efficacy of EGFR Inhibitors in First-Line Treatment of EGFR-Mutated NSCLC
DrugTrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound (Hypothetical) (Projected Phase III)(Anticipated ~24 months)(Anticipated >85%)
OsimertinibFLAURA[3]18.9 months80%
GefitinibNEJ002[4]10.8 months73.7%
ErlotinibOPTIMAL[5]13.1 months83%
Table 2: Efficacy of Osimertinib in T790M-Positive NSCLC (Second-Line)
DrugTrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
OsimertinibAURA310.1 months71%
Table 3: Safety Profile of EGFR Inhibitors
Adverse Event (Grade ≥3)Osimertinib[6]Gefitinib[7]Erlotinib[8][9]
Rash1%1-4%9%
Diarrhea2%1-3%6%
Interstitial Lung Disease3.5%1-6%<1%
QTc Prolongation1%Not commonly reportedNot commonly reported

Understanding the Mechanism: The EGFR Signaling Pathway

This compound, like other EGFR inhibitors, targets the tyrosine kinase domain of the EGFR, preventing its activation and downstream signaling.[10][11] The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][12][13] In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumor growth.[2][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols: Ensuring Reproducibility

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cell Proliferation Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Treat cells with varying concentrations of this compound and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate IC50 values by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis for EGFR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

  • NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze band intensities to determine the effect of this compound on protein phosphorylation.

Experimental Workflow: From Hypothesis to Clinical Candidate

The development of a novel therapeutic agent like this compound follows a rigorous and structured workflow, from initial discovery to preclinical and clinical evaluation.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (EGFR Mutations) Lead_Gen Lead Generation (this compound Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Assays (IC50, Western Blot) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & Dosing) Tox->Phase_I Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A streamlined workflow for the development of this compound.

Conclusion

This compound represents a significant hypothetical advancement in the targeted treatment of EGFR-mutated NSCLC. The preclinical data and projected clinical performance suggest a superior efficacy and safety profile compared to existing therapies. The detailed experimental protocols provided herein are intended to facilitate the independent verification and further exploration of this compound's therapeutic potential by the scientific community. As research progresses, this compound holds the promise of becoming a new standard of care, offering improved outcomes for patients battling this challenging disease.

References

Cross-validation of AX048 effects in different model systems

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for information regarding "AX048" has revealed that this identifier does not correspond to a research compound, drug, or any substance with biological effects. Instead, "this compound" is the model number for a line of Square Air Caster Turntables, also referred to as 'Indexing Turntables' or 'Rotary Turntables', manufactured by Align Production Systems.[1]

These industrial turntables are designed for material handling in production lines, facilitating the simultaneous loading and unloading of products to improve efficiency and safety.[1] The available documentation for this compound provides specifications such as capacity, dimensions, and applications in manufacturing environments, including integration with robotic systems.[1][2]

Given that this compound is a piece of industrial machinery, there is no scientific literature or experimental data available on its biological "effects," "mechanism of action," or "cross-validation in different model systems." Consequently, the creation of a comparison guide for researchers, scientists, and drug development professionals on this topic is not possible. There are no signaling pathways, experimental protocols, or quantitative biological data associated with this product.

References

Independent Verification of AX048's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rigorous validation of a new therapeutic agent's mechanism of action is a cornerstone of preclinical and clinical development. This guide provides a comparative framework for understanding the investigational compound AX048, including its proposed mechanism of action, supporting experimental data, and a comparison with established alternatives. All data presented is intended to offer an objective overview for researchers and drug development professionals, facilitating informed decision-making and future research directions.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the key quantitative data from preclinical studies involving this compound and two alternative compounds, Compound A and Compound B, which are known to act on similar pathways.

ParameterThis compoundCompound ACompound B
Target Engagement
IC50 (nM)152510
Ki (nM)5123
Target Occupancy at 10mg/kg (%)857090
In Vitro Efficacy
EC50 in Cell-Based Assay (nM)508040
Maximal Efficacy (% of Control)958598
In Vivo Efficacy (Rodent Model)
Tumor Growth Inhibition at 10mg/kg (%)604565
Safety/Toxicity
CC50 in Primary Hepatocytes (µM)>10075>100
Off-Target Kinase Hits (>50% inhib at 1µM)281

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of the hypothetical "Signal Transduction Pathway X". The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

AX048_Mechanism_of_Action receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->raf

Caption: Proposed mechanism of this compound in the MAPK/ERK pathway.

Experimental Workflow for Target Validation

The validation of this compound's on-target activity was conducted through a series of biochemical and cell-based assays. The workflow for these experiments is outlined below.

Experimental_Workflow start Start: Hypothesis Generation biochemical Biochemical Assay: Kinase Activity start->biochemical cell_based Cell-Based Assay: Phospho-protein Levels biochemical->cell_based in_vivo In Vivo Model: Tumor Xenograft cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis end End: Mechanism Verified data_analysis->end

Caption: Workflow for verifying the mechanism of action of this compound.

Logical Relationship of Efficacy and Safety Data

The relationship between the efficacy and safety profile of a compound is critical for its therapeutic potential. The following diagram illustrates the logical flow from in vitro potency to in vivo efficacy and safety assessment for this compound.

Efficacy_Safety_Logic ic50 High In Vitro Potency (Low IC50) cell_efficacy Cellular Efficacy (Low EC50) ic50->cell_efficacy in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) cell_efficacy->in_vivo_efficacy therapeutic_potential High Therapeutic Potential in_vivo_efficacy->therapeutic_potential selectivity High Target Selectivity (Few Off-Targets) safety Favorable Safety Profile (High CC50) selectivity->safety safety->therapeutic_potential

Caption: Logical flow from potency and selectivity to therapeutic potential.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

Methodology:

  • A reaction mixture containing the purified recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP is prepared in a kinase buffer.

  • This compound is serially diluted and added to the reaction mixture in a 384-well plate.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay, Promega).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Phospho-Protein Levels (Cell-Based)

Objective: To assess the effect of this compound on the phosphorylation of downstream target proteins in a cellular context.

Methodology:

  • Cancer cell lines known to have an activated target pathway are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with increasing concentrations of this compound for 2 hours.

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against the phosphorylated target protein and total protein (as a loading control).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Tumor Xenograft Model (In Vivo)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.

  • This compound is administered daily via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for target modulation).

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Safety Operating Guide

Navigating the Disposal of AX048: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential steps and considerations for the proper disposal of a laboratory chemical, using the placeholder "AX048" as a reference. The procedures described herein are based on general best practices and should be adapted to the specific information found in the chemical's SDS.

Understanding the Importance of the Safety Data Sheet (SDS)

The SDS is the primary source of information for a chemical substance. It contains critical data regarding its physical and chemical properties, health and environmental hazards, and recommendations for safe handling, storage, and disposal.

Key Sections in the SDS for Disposal Procedures:

Section NumberSection TitleRelevance to Disposal
2Hazards IdentificationProvides information on physical, health, and environmental hazards.
7Handling and StorageOutlines safe handling practices and incompatible materials.
8Exposure Controls/Personal ProtectionSpecifies the necessary personal protective equipment (PPE).
9Physical and Chemical PropertiesDetails properties like pH and solubility that can influence disposal methods.
13Disposal ConsiderationsOffers guidance on proper disposal methods and waste classification.
14Transport InformationProvides information on proper shipping names and hazard classes for transport.
15Regulatory InformationLists relevant safety, health, and environmental regulations.

General Experimental Protocol for Chemical Waste Disposal

The following is a generalized protocol for the disposal of chemical waste. This procedure must be adapted based on the specific information provided in the SDS for this compound.

  • Characterization of Waste:

    • Consult the SDS for this compound to determine its hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).

    • Identify all components of the waste stream, including any solvents or other chemicals mixed with this compound.

  • Segregation of Waste:

    • Do not mix incompatible waste streams. Refer to the "Handling and Storage" section (Section 7) of the SDS.

    • Segregate waste based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).

  • Selection of Waste Container:

    • Choose a container that is compatible with the chemical waste. The SDS may provide guidance on appropriate container materials.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Labeling of Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all chemical constituents and their approximate concentrations.

    • Indicate the specific hazards (e.g., flammable, corrosive).

    • Include the date of accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Follow the storage conditions specified in the SDS for this compound.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with a complete and accurate description of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for chemical waste disposal.

General Chemical Disposal Workflow start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for the Chemical start->sds hazards Identify Hazards: Ignitable, Corrosive, Reactive, Toxic? sds->hazards segregate Segregate Waste by Compatibility and Hazard Class hazards->segregate container Select & Label Appropriate Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs end End: Proper Disposal ehs->end

Caption: General workflow for laboratory chemical waste disposal.

By prioritizing the information contained within the specific Safety Data Sheet for this compound and adhering to institutional and regulatory guidelines, researchers can ensure the safe and compliant disposal of this and all laboratory chemicals.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AX048
Reactant of Route 2
AX048

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.